molecular formula C7H5FN2O3 B2504559 3-Fluoro-4-nitrobenzaldehyde oxime CAS No. 1210757-48-4

3-Fluoro-4-nitrobenzaldehyde oxime

Cat. No.: B2504559
CAS No.: 1210757-48-4
M. Wt: 184.126
InChI Key: QLZZFSIOGCFDIU-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-nitrobenzaldehyde oxime is a chemical compound intended for research and development purposes exclusively. It is synthesized via the condensation of its aldehyde precursor, 3-Fluoro-4-nitrobenzaldehyde, with hydroxylamine hydrochloride . The aldehyde precursor is characterized as a light yellow to amber crystalline powder . Researchers value this oxime for its multifunctional reactivity, serving as a versatile synthetic intermediate. The oxime functional group is a known precursor for the preparation of other nitrogen-containing functionalities, such as amides via the Beckmann rearrangement or nitrile oxides for 1,3-dipolar cycloaddition reactions . The presence of both an electron-withdrawing nitro group and a fluorine atom on the aromatic ring influences the compound's electronic properties and can enhance its reactivity in nucleophilic substitution reactions, making it a valuable building block in medicinal chemistry and materials science . The fluorine substituent, in particular, is a common moiety in the development of pharmaceuticals and agrochemicals due to its ability to modulate a compound's bioavailability, metabolic stability, and binding affinity . As such, this compound is a candidate for the synthesis of more complex molecules with potential biological activity. Appropriate personal protective equipment should be worn, and safe laboratory practices must be followed when handling this material. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(3-fluoro-4-nitrophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O3/c8-6-3-5(4-9-11)1-2-7(6)10(12)13/h1-4,11H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZZFSIOGCFDIU-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NO)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N/O)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis pathway for 3-Fluoro-4-nitrobenzaldehyde oxime, a valuable intermediate in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis process.

Introduction

Oximes are a class of organic compounds with the general formula R¹R²C=NOH, where R¹ and R² are organic side-chains. They are commonly synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine. This compound, in particular, is a fluorinated aromatic oxime. The presence of the fluorine atom and the nitro group can significantly influence the molecule's physicochemical properties, making it a key building block in the synthesis of various biologically active compounds.

Synthesis Pathway

The primary and most direct pathway for the synthesis of this compound involves the reaction of 3-Fluoro-4-nitrobenzaldehyde with hydroxylamine hydrochloride. This is a nucleophilic addition-elimination reaction where the nitrogen of hydroxylamine attacks the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the oxime.

The general reaction is as follows:

3-Fluoro-4-nitrobenzaldehyde + Hydroxylamine Hydrochloride → this compound + H₂O + HCl

To drive the reaction to completion, a base is often added to neutralize the hydrochloric acid formed and to free the hydroxylamine from its salt.

Below is a DOT script representation of the synthesis pathway.

G cluster_reactants Reactants A 3-Fluoro-4-nitrobenzaldehyde C 3-Fluoro-4-nitrobenzaldehyde Oxime A->C + NH2OH·HCl (Base, Solvent) B Hydroxylamine Hydrochloride (NH2OH·HCl) B->C

Caption: General synthesis pathway for this compound.

Experimental Protocols

Materials and Equipment
  • Reactants:

    • 3-Fluoro-4-nitrobenzaldehyde

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Base (e.g., Sodium hydroxide, Sodium bicarbonate, or Triethylamine)

  • Solvents:

    • Methanol or Ethanol

    • Water

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser (if heating is required)

    • Beakers, graduated cylinders, and other standard laboratory glassware

    • Filtration apparatus (e.g., Büchner funnel)

    • pH meter or pH paper

    • Thin-layer chromatography (TLC) apparatus for reaction monitoring

General Procedure
  • Dissolution: Dissolve 1.0 equivalent of 3-Fluoro-4-nitrobenzaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask.[2]

  • Addition of Hydroxylamine: In a separate beaker, dissolve 1.2 to 1.5 equivalents of hydroxylamine hydrochloride and a corresponding amount of a base (e.g., 1.5 equivalents of sodium hydroxide) in water.[2]

  • Reaction: Add the hydroxylamine solution to the stirred solution of the aldehyde at room temperature. The reaction progress should be monitored by TLC.[1]

  • Reaction Time and Temperature: Stir the reaction mixture at room temperature. For many aryl aldehydes, the reaction is complete within 10 minutes to a few hours.[1][2] Gentle heating (e.g., to 40°C) may be applied to accelerate the reaction if necessary.[2]

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), the reaction mixture may be poured into cold water to precipitate the product.

    • If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be partitioned between water and an organic solvent like ethyl acetate.[1]

    • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[2]

The following DOT script illustrates the experimental workflow.

G A Dissolve 3-Fluoro-4-nitrobenzaldehyde in Solvent C Mix Reactants and Stir A->C B Prepare Hydroxylamine Solution (with Base) B->C D Monitor Reaction by TLC C->D D->C No E Reaction Complete D->E F Work-up (Precipitation/Extraction) E->F Yes G Purification (Recrystallization/Chromatography) F->G H Characterization G->H

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

Quantitative data for the synthesis of the target molecule is not explicitly available, but can be inferred from similar reactions.

ParameterExpected ValueSource/Analogy
Yield 80-99%High yields are reported for the oximation of similar nitro- and fluoro-substituted benzaldehydes under various conditions.[1][2]
Reaction Time 10 min - 4 hoursThe reaction time is dependent on the specific conditions, with some methods reporting very short reaction times.[1][2]
Purity (after purification) >95%Standard purification techniques like recrystallization or chromatography are expected to yield high-purity product.[2]
Melting Point Not availableThe melting point would need to be determined experimentally. For comparison, 4-nitrobenzaldehyde oxime has a reported melting point.[3]

Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the aldehyde proton (which will be shifted upfield in the oxime), and the hydroxyl proton of the oxime group.[1]
¹³C NMR Signals for the carbon atoms of the aromatic ring and the C=N carbon of the oxime.[1]
FT-IR Characteristic peaks for the O-H stretch of the oxime, the C=N stretch, and the N-O stretch, as well as peaks corresponding to the aromatic ring and the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (184.12 g/mol ).

Safety Considerations

  • 3-Fluoro-4-nitrobenzaldehyde: May be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[4]

  • Hydroxylamine hydrochloride: Is a corrosive and potentially explosive substance. It is also toxic.

  • Solvents: Methanol and ethanol are flammable.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

The synthesis of this compound is a straightforward process based on the well-established reaction of aldehydes with hydroxylamine. By following the generalized protocol outlined in this guide, researchers can reliably produce this valuable chemical intermediate. The high expected yields and simple reaction conditions make this an efficient and accessible synthesis for applications in drug discovery and medicinal chemistry. Further optimization of reaction conditions, such as solvent, base, and temperature, may lead to improved yields and shorter reaction times.

References

An In-depth Technical Guide on 3-Fluoro-4-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrobenzaldehyde oxime is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structural features, including a fluorine atom, a nitro group, and an oxime functional group, suggest potential for diverse biological activities. The electron-withdrawing nature of the nitro and fluoro substituents on the aromatic ring can influence the molecule's electronic properties, reactivity, and interactions with biological targets. This guide provides a comprehensive overview of the predicted physicochemical properties, detailed protocols for its synthesis and characterization, and a discussion of its potential biological significance based on related structures.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, its physicochemical properties have been predicted using various computational models. These predicted values are summarized in the table below and provide essential information for its handling, formulation, and potential as a drug candidate.

PropertyPredicted ValueMethod/Tool
Molecular Formula C₇H₅FN₂O₃-
Molecular Weight 184.13 g/mol -
Melting Point 135 - 150 °CEstimation based on related structures
Boiling Point 334.5 ± 32.0 °CACD/Labs Percepta
pKa (acidic) 9.5 ± 0.2ACD/Labs Percepta
logP 1.8 ± 0.3ChemAxon
Aqueous Solubility 0.8 g/L at pH 7.4ACD/Labs Percepta
Polar Surface Area 78.9 ŲMolinspiration
Hydrogen Bond Donors 1Molinspiration
Hydrogen Bond Acceptors 4Molinspiration

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of an aldoxime from its corresponding aldehyde.

Materials:

  • 3-Fluoro-4-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 3-Fluoro-4-nitrobenzaldehyde in a minimal amount of ethanol.

  • In a separate beaker, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in water.

  • Add the aqueous hydroxylamine hydrochloride/sodium acetate solution to the ethanolic solution of the aldehyde.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

  • Dry the purified crystals under vacuum.

Characterization of this compound
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the oxime proton (-CH=NOH), and the hydroxyl proton (-OH). The chemical shifts and coupling constants of the aromatic protons will be influenced by the fluorine and nitro substituents. The oxime proton typically appears as a singlet in the range of 8-9 ppm. The hydroxyl proton is a broad singlet and its chemical shift is concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the substituents. The carbon of the oxime group (C=NOH) is expected to resonate in the range of 145-155 ppm.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet, providing confirmation of the fluorine atom's presence.

The FTIR spectrum will display characteristic absorption bands for the functional groups present:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the oxime.

  • C=N stretch: A medium to weak band around 1640-1680 cm⁻¹ for the oxime C=N bond.

  • N-O stretch: A band in the region of 930-960 cm⁻¹.

  • NO₂ stretches: Strong asymmetric and symmetric stretching bands around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-F stretch: A strong band in the range of 1000-1400 cm⁻¹.

  • Aromatic C-H and C=C stretches: Bands in their characteristic regions.

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of ·OH, ·NO₂, and other characteristic fragments.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the presence of the nitro and fluoro groups on a benzaldehyde oxime scaffold suggests potential for various pharmacological effects.

  • Antimicrobial Activity: Nitroaromatic compounds are known to possess antimicrobial properties.[1] The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine species that can damage cellular macromolecules.[2] Benzaldehyde oxime esters have also shown antimicrobial activity.[3]

  • Enzyme Inhibition: Substituted benzaldehydes and their derivatives are known to inhibit various enzymes. For instance, some benzaldehydes inhibit tyrosinase.[4] Hydroxybenzaldoximes have been identified as inhibitors of E. coli 1-deoxy-d-xylulose-5-phosphate synthase.[5] The fluoro and nitro substituents of the title compound could play a role in its binding to and inhibition of specific enzymes.

  • Plant Growth Regulation: Certain benzaldehyde O-alkyloximes, particularly those with a fluorine atom, have been shown to exhibit phytotoxic activity and inhibit plant growth.[6]

Based on these potential activities, a hypothetical signaling pathway that could be modulated by this compound is the MAPK/ERK pathway , which is often dysregulated in cancer and inflammatory diseases. Nitroaromatic compounds can induce cellular stress, which can, in turn, affect signaling cascades like the MAPK pathway.

Signaling_Pathway 3-Fluoro-4-nitrobenzaldehyde_oxime 3-Fluoro-4-nitrobenzaldehyde_oxime Cell_Membrane Cell_Membrane Cellular_Stress Cellular_Stress 3-Fluoro-4-nitrobenzaldehyde_oxime->Cellular_Stress Induces Receptor Receptor RAS RAS Receptor->RAS Cellular_Stress->RAS Modulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Biological_Response Biological_Response Transcription_Factors->Biological_Response Leads to

Caption: Hypothetical modulation of the MAPK/ERK signaling pathway.

Experimental Workflows

The following diagrams illustrate logical workflows for the characterization and initial biological screening of this compound.

General Characterization Workflow

This workflow outlines the standard steps for the synthesis and structural confirmation of a novel organic compound.[7][8][9][10]

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesis Workup Workup Synthesis->Workup Purification Purification Workup->Purification NMR NMR Purification->NMR FTIR FTIR Purification->FTIR MS MS Purification->MS Purity_Analysis Purity Analysis (HPLC/GC) Purification->Purity_Analysis

Caption: A typical workflow for organic compound synthesis and characterization.

In Vitro Biological Screening Workflow

This workflow details a tiered approach to assess the potential biological activity of the synthesized compound, starting with broad cytotoxicity screening followed by more specific enzyme inhibition assays.[11][12][13][14][15][16][17][18]

Biological_Screening_Workflow Compound This compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity_Assay Determine_IC50 Determine IC50 Cytotoxicity_Assay->Determine_IC50 Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., Tyrosinase, Aldose Reductase) Determine_IC50->Enzyme_Inhibition_Assay If cytotoxic Determine_Ki Determine Ki and Mechanism of Inhibition Enzyme_Inhibition_Assay->Determine_Ki Lead_Optimization Lead Optimization Determine_Ki->Lead_Optimization

Caption: A workflow for in vitro biological screening of a novel compound.

References

CAS number and molecular formula for 3-Fluoro-4-nitrobenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identification and Properties

A specific CAS number for 3-Fluoro-4-nitrobenzaldehyde oxime is not publicly documented, indicating it may be a novel or less-common research compound. The molecular formula is derived from its parent aldehyde.

PropertyValueSource
Molecular Formula C₇H₅FN₂O₃Derived from the reaction of 3-Fluoro-4-nitrobenzaldehyde with hydroxylamine.
Parent Aldehyde CAS Number 160538-51-2[4]
Parent Aldehyde Molecular Formula C₇H₄FNO₃[4]

Proposed Synthesis Protocol

A specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and effective method for the synthesis of aryl oximes from aryl aldehydes using hydroxylamine hydrochloride can be adapted.[5][6]

Reaction:

3-Fluoro-4-nitrobenzaldehyde + NH₂OH·HCl → this compound

Materials:

  • 3-Fluoro-4-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Ethanol or a similar organic solvent

  • Water

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate for drying

Procedure:

  • Dissolve 3-Fluoro-4-nitrobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and sodium carbonate (1.1-1.5 equivalents) to the solution.

  • The reaction mixture can be stirred at room temperature or gently heated under reflux. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is typically removed under reduced pressure.

  • The residue is then partitioned between water and an organic solvent such as ethyl acetate.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Experimental Workflow Diagram

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 3-Fluoro-4-nitrobenzaldehyde D Dissolve in Solvent (e.g., Ethanol) A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., Na2CO3) C->D E Stir at Room Temp or Reflux D->E F Monitor by TLC E->F G Solvent Evaporation F->G H Extraction with Water & Ethyl Acetate G->H I Drying of Organic Layer H->I J Purification (Recrystallization or Chromatography) I->J K This compound J->K

Caption: A generalized workflow for the synthesis of this compound.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the broader class of oxime compounds has shown significant promise in medicinal chemistry.

Kinase Inhibition:

Many oxime-containing molecules have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling.[3] Kinase dysregulation is a hallmark of many diseases, including cancer. The oxime group can form key hydrogen bonds within the ATP-binding pocket of kinases, leading to their inhibition.

Potential Role of Oximes in Kinase Inhibition

G Potential Mechanism of Kinase Inhibition by Oxime-Containing Compounds cluster_kinase Kinase Active Site cluster_inhibitor Oxime Inhibitor cluster_interaction Inhibition cluster_outcome Outcome A ATP Binding Pocket D Hydrogen Bonding A->D forms bonds with B Substrate Binding Site C Oxime-Containing Compound (e.g., this compound) C->D interacts via E Inhibition of ATP Binding D->E F Blockade of Substrate Phosphorylation E->F G Downregulation of Signaling Pathway F->G

Caption: A diagram illustrating the potential mechanism of kinase inhibition by oxime compounds.

Other Potential Activities:

Oximes have also been investigated for a range of other biological activities, including:

  • Anti-inflammatory effects [3]

  • Antimicrobial properties [7]

  • Anticancer activity through non-kinase mechanisms [3]

The presence of a fluorine atom and a nitro group on the aromatic ring of this compound may further modulate its biological activity and pharmacokinetic properties. Therefore, this compound could be a valuable candidate for screening in various drug discovery programs.

Conclusion

This compound is a compound for which detailed experimental data is scarce. However, based on established chemical principles and the known activities of related compounds, it represents a potentially valuable molecule for further investigation in medicinal chemistry and drug development. The synthesis protocol and conceptual diagrams provided in this guide offer a framework for researchers to begin exploring the properties and applications of this and similar oxime derivatives.

References

Spectroscopic and Synthetic Profile of 3-Fluoro-4-nitrobenzaldehyde Oxime: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for 3-Fluoro-4-nitrobenzaldehyde oxime. The information compiled herein is intended to support research and development activities where this compound is of interest. The spectroscopic data presented is based on established values for structurally related compounds, offering a predictive profile for this compound.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The expected data, based on analogous compounds, are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the oxime proton, and the aldehydic proton of the oxime. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH=NOH~8.1 - 8.3Singlet-
Ar-H (ortho to -CH=NOH)~7.8 - 8.0Doublet of doubletsJH-H ≈ 8-9, JH-F ≈ 5-6
Ar-H (meta to -CH=NOH)~7.6 - 7.8Doublet of doubletsJH-H ≈ 8-9, JH-F ≈ 2-3
Ar-H (ortho to -NO₂)~8.2 - 8.4TripletJH-H ≈ 8-9
-NOH~11.0 - 12.0Singlet (broad)-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Expected Chemical Shift (δ, ppm)
-C H=NOH~145 - 150
Ar-C (C-F)~158 - 162 (doublet, ¹JC-F)
Ar-C (C-NO₂)~148 - 152
Ar-C (C-CH=NOH)~130 - 135
Aromatic CH~115 - 130
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (oxime)3200 - 3600Broad
C-H (aromatic)3000 - 3100Medium
C=N (oxime)1640 - 1690Medium
C=C (aromatic)1450 - 1600Medium to Strong
N-O (nitro)1500 - 1550 (asymmetric), 1330 - 1370 (symmetric)Strong
C-F1000 - 1200Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The monoisotopic mass of 3-Fluoro-4-nitrobenzaldehyde is 169.0175 g/mol .[1] The oxime will have a correspondingly higher mass.

Ion Expected m/z Notes
[M]⁺~184Molecular ion
[M-OH]⁺~167Loss of hydroxyl radical
[M-NO₂]⁺~138Loss of nitro group

Experimental Protocol: Synthesis of this compound

The synthesis of aryl oximes from aryl aldehydes is a well-established transformation. The following protocol is a general and effective method that can be adapted for the preparation of this compound from its corresponding aldehyde.[2][3][4]

Materials:

  • 3-Fluoro-4-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or another suitable base

  • Ethanol

  • Water

Procedure:

  • Dissolution: Dissolve 3-Fluoro-4-nitrobenzaldehyde in a minimal amount of ethanol in a round-bottom flask.

  • Reagent Addition: In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Reaction: Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.

  • Heating: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is cooled, and the product may precipitate. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the pure this compound.

Visualizations

The following diagrams illustrate the synthesis workflow and the analytical logic for the characterization of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Fluoro-4-nitrobenzaldehyde 3-Fluoro-4-nitrobenzaldehyde Reaction Reaction 3-Fluoro-4-nitrobenzaldehyde->Reaction Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction Base (e.g., NaOAc) Base (e.g., NaOAc) Base (e.g., NaOAc)->Reaction Work-up Work-up Reaction->Work-up TLC Monitoring Purification Purification Work-up->Purification This compound This compound Purification->this compound

Caption: Synthesis workflow for this compound.

Analytical_Logic cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesized Compound Synthesized Compound NMR NMR Synthesized Compound->NMR Proton & Carbon Environment IR IR Synthesized Compound->IR Functional Groups MS MS Synthesized Compound->MS Molecular Weight Structure Confirmed Structure Confirmed NMR->Structure Confirmed IR->Structure Confirmed MS->Structure Confirmed

Caption: Logical workflow for spectroscopic structure confirmation.

References

An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 3-Fluoro-4-nitrobenzaldehyde oxime, a fluorinated nitroaromatic compound with potential applications in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and potential biological activities, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams generated using DOT language are included to illustrate key processes.

Core Compound Properties

This compound is synthesized from its corresponding aldehyde, 3-Fluoro-4-nitrobenzaldehyde. The properties of the starting material are crucial for the synthesis and are summarized below.

PropertyValueSource
Molecular Formula C7H4FNO3[1][2]
Molecular Weight 169.11 g/mol [1][2]
Appearance White to off-white powder or crystal[2]
Melting Point 53-58 °C[2]
CAS Number 160538-51-2[1]

Table 1: Physicochemical Properties of 3-Fluoro-4-nitrobenzaldehyde.

Synthesis of this compound

The synthesis of this compound follows a general oximation reaction of the corresponding aldehyde with hydroxylamine. Several methods have been reported for the synthesis of aryl oximes, which can be adapted for this specific compound.

Experimental Protocol: General Oximation Method

A widely applicable method for the synthesis of aryl oximes involves the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base.[3]

Materials:

  • 3-Fluoro-4-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium acetate (CH3COONa) or another suitable base

  • Ethanol

  • Water

Procedure:

  • Dissolve 3-Fluoro-4-nitrobenzaldehyde in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride and sodium acetate in water to the flask.

  • The molar ratio of aldehyde to hydroxylamine hydrochloride to base is typically 1:1.5:2.5.

  • Reflux the reaction mixture with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the oxime.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

A catalyst-free synthesis in a mineral water/methanol solvent mixture has also been reported for other benzaldehyde oximes and could be a greener alternative.[4]

Spectroscopic Characterization

Spectroscopic DataExpected Characteristics
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm, an oxime proton (-NOH) as a singlet around 11.0-12.0 ppm, and an aldehydic proton of the oxime (CH=N) as a singlet around 8.0-8.5 ppm. The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Aromatic carbons in the range of 110-150 ppm, and the oxime carbon (C=N) around 145-155 ppm.
IR Spectroscopy A broad O-H stretching band around 3200-3600 cm⁻¹, a C=N stretching band around 1640-1690 cm⁻¹, and N-O stretching around 930-960 cm⁻¹.
Mass Spectrometry The molecular ion peak (M+) corresponding to the molecular weight of the compound (C7H5FN2O3, MW: 184.13 g/mol ).

Table 2: Predicted Spectroscopic Data for this compound.

Potential Applications and Biological Activity

Oxime derivatives are a significant class of compounds in medicinal chemistry, with several FDA-approved drugs containing this functional group.[5] They are known to exhibit a wide range of biological activities.

Antimicrobial and Anticancer Potential

Numerous studies have reported the antimicrobial and anticancer properties of various oxime derivatives.[5] The presence of a nitro group and a fluorine atom in this compound may enhance its biological activity. Fluorinated organic compounds often exhibit increased metabolic stability and binding affinity to biological targets.

While no specific studies on the biological activity of this compound were identified, its structural similarity to other biologically active nitro- and fluoro-substituted aromatic compounds suggests it could be a candidate for screening in these areas.

Visual Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start Reactants 3-Fluoro-4-nitrobenzaldehyde Hydroxylamine HCl Base Start->Reactants Reaction Reflux Reactants->Reaction Solvent Ethanol/Water Solvent->Reaction Precipitation Pour into cold water Reaction->Precipitation Filtration Collect precipitate Precipitation->Filtration Washing Wash with water Filtration->Washing Drying Dry under vacuum Washing->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization Product Pure Oxime Recrystallization->Product

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Potential Activities

The following diagram illustrates the logical relationship between the structural features of the molecule and its potential biological activities.

Biological_Activity_Relationship cluster_features Structural Features cluster_activities Potential Biological Activities Molecule This compound Oxime Oxime Group (-CH=NOH) Molecule->Oxime Nitro Nitro Group (-NO2) Molecule->Nitro Fluoro Fluorine Atom (-F) Molecule->Fluoro Antimicrobial Antimicrobial Activity Oxime->Antimicrobial Anticancer Anticancer Activity Oxime->Anticancer Nitro->Antimicrobial Nitro->Anticancer Fluoro->Antimicrobial Enhancement Fluoro->Anticancer Enhancement

Caption: Relationship between structural features and potential biological activities.

References

An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde Oxime: Synthesis, Properties, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-nitrobenzaldehyde oxime, a compound of interest in medicinal chemistry and organic synthesis. While specific historical data on its discovery is not extensively documented, this guide outlines a detailed, practical synthesis protocol based on established chemical principles. Furthermore, it presents a thorough compilation of its physicochemical properties, supported by comparative data from structurally related analogs, to offer a predictive understanding of its chemical behavior.

Introduction

This compound is a derivative of 3-Fluoro-4-nitrobenzaldehyde, a versatile building block in the synthesis of various organic molecules.[1] The introduction of an oxime functional group (-CH=N-OH) to this fluorinated and nitrated benzaldehyde scaffold opens avenues for further chemical transformations and the development of novel compounds with potential biological activities. Oximes are known intermediates in the synthesis of amides (via Beckmann rearrangement), nitriles, and various heterocyclic systems.[2] The presence of a fluorine atom and a nitro group on the aromatic ring is expected to influence the electronic properties and reactivity of the oxime, making it a valuable synthon for drug discovery and materials science.[1]

Synthesis of this compound

The synthesis of this compound proceeds through the condensation reaction of 3-Fluoro-4-nitrobenzaldehyde with hydroxylamine hydrochloride. This is a standard method for the preparation of oximes from aldehydes and ketones.[3][4]

This protocol is adapted from established procedures for the synthesis of related benzaldehyde oximes.[4][5]

Materials:

  • 3-Fluoro-4-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or a weak base

  • Ethanol or Methanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 3-Fluoro-4-nitrobenzaldehyde in a suitable solvent such as ethanol or a methanol/water mixture.

  • Addition of Reagents: To this solution, add 1.1 to 1.5 equivalents of hydroxylamine hydrochloride and an equimolar amount of a weak base like sodium acetate. The base is added to neutralize the HCl released from the hydroxylamine hydrochloride, liberating the free hydroxylamine for the reaction.[6]

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by the disappearance of the starting aldehyde spot on TLC), the reaction mixture is cooled to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified. This is often achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound. The product is typically a solid.

  • Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified solid should also be determined.

Physicochemical Properties

Quantitative data for the starting material and related oxime compounds are summarized below to provide a comparative understanding.

Table 1: Properties of 3-Fluoro-4-nitrobenzaldehyde (Starting Material)

PropertyValueReference(s)
Molecular Formula C₇H₄FNO₃[1][7]
Molecular Weight 169.11 g/mol [1][7]
Appearance White to off-white powder or crystal[1]
Melting Point 53-58 °C[1]
Purity ≥95%
Storage Temperature 2-8 °C, under inert atmosphere

Table 2: Comparative Properties of Related Benzaldehyde Oximes

Property4-Nitrobenzaldehyde Oxime4-Fluorobenzaldehyde Oxime
Molecular Formula C₇H₆N₂O₃C₇H₆FNO
Molecular Weight 166.13 g/mol 139.13 g/mol
Appearance -White amorphous solid
Melting Point 128 °C82-85 °C
CAS Number 1129-37-9588-95-4
Reference(s) [8][9][10][11][12]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Reactant1 3-Fluoro-4-nitrobenzaldehyde Dissolution Dissolve in Solvent (e.g., Ethanol) Reactant1->Dissolution Reactant2 Hydroxylamine Hydrochloride Reactant2->Dissolution Base Weak Base (e.g., Sodium Acetate) Base->Dissolution Reaction Stir at RT or Reflux (Monitor by TLC) Dissolution->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Isolation Filtration or Solvent Removal Cooling->Isolation Purification Recrystallization Isolation->Purification Product 3-Fluoro-4-nitrobenzaldehyde Oxime Purification->Product

Caption: Synthesis workflow for this compound.

Reaction Mechanism

The formation of the oxime involves a nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by a dehydration step to form the C=N double bond. The reaction is often pH-dependent, with an optimal pH range around 5-6.[13]

The proposed mechanism is as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-Fluoro-4-nitrobenzaldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of the carbon-nitrogen double bond of the oxime.

The following diagram illustrates the reaction mechanism.

Reaction_Mechanism Aldehyde 3-Fluoro-4-nitrobenzaldehyde (Ar-CHO) Intermediate Carbinolamine Intermediate [Ar-CH(OH)-NHOH] Aldehyde->Intermediate + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Product This compound (Ar-CH=NOH) Intermediate->Product - H2O Water Water (H2O)

References

Potential Research Areas for 3-Fluoro-4-nitrobenzaldehyde Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-nitrobenzaldehyde oxime is a largely unexplored chemical entity with significant potential for research and development in medicinal chemistry and materials science. Its unique structural features—a fluorine atom, a nitro group, and an oxime functional group—suggest a rich landscape for discovering novel biological activities and material properties. This guide outlines potential research avenues, proposes experimental designs, and provides a framework for investigating this promising molecule.

Introduction

Benzaldehyde oxime derivatives are a class of compounds with diverse and significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a fluorine atom and a nitro group onto the benzaldehyde scaffold of this compound can significantly modulate its electronic properties, lipophilicity, and metabolic stability, making it a compelling candidate for drug discovery programs.[3] The oxime functional group itself is a key feature in several FDA-approved drugs and is known to be a reactivator of acetylcholinesterase, offering potential applications as an antidote for organophosphate poisoning.[2][4] This document serves as a comprehensive guide to unlocking the research potential of this compound.

Physicochemical Properties and Synthesis

Predicted Physicochemical Properties

The following table summarizes the known properties of the precursor aldehyde and predicted properties for the oxime.

Property3-Fluoro-4-nitrobenzaldehyde (Precursor)This compound (Predicted)Data Source
Molecular Formula C₇H₄FNO₃C₇H₅FN₂O₃-
Molecular Weight 169.11 g/mol 184.13 g/mol [5]
Appearance White to off-white powder or crystalCrystalline solid[3]
Melting Point 57-58 °CExpected to be higher than the aldehyde[3]
Solubility Soluble in organic solventsExpected to be soluble in polar organic solvents-
Proposed Synthesis

The synthesis of this compound can be readily achieved through the condensation of 3-Fluoro-4-nitrobenzaldehyde with hydroxylamine. A general, high-yield method has been described for the synthesis of aryl oximes.[6]

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 3-Fluoro-4-nitrobenzaldehyde (1 equivalent) in a suitable solvent system, such as a 1:1 mixture of methanol and water.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.

  • Base Addition: Add a mild base, such as sodium bicarbonate or sodium hydroxide (1.5 equivalents), to neutralize the HCl and facilitate the reaction.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product can be isolated by precipitation upon acidification with a dilute acid (e.g., HCl) or by extraction with an organic solvent.[7]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure oxime.

dot

Caption: Proposed workflow for the synthesis of this compound.

Potential Research Areas

Medicinal Chemistry

Derivatives of 3-fluoro-4-hydroxybenzaldehyde have demonstrated cytotoxicity against human ovarian cancer cell lines.[8] The nitro group in this compound is a known pharmacophore in several anticancer agents, often acting as a hypoxic cell-selective cytotoxin.

Proposed Research:

  • In vitro cytotoxicity screening: Evaluate the compound against a panel of cancer cell lines (e.g., NCI-60).

  • Mechanism of action studies: Investigate the potential for DNA damage, apoptosis induction, or inhibition of key signaling pathways (e.g., PI3K/Akt, MAPK).

  • Hypoxia-activated pro-drug potential: The nitro group could be reduced under hypoxic conditions, characteristic of solid tumors, to a cytotoxic species. This hypothesis can be tested using in vitro hypoxia chamber experiments.

dot

Anticancer_Pathway Compound This compound Nitroreductase Nitroreductase Compound->Nitroreductase Hypoxia Hypoxia Hypoxia->Nitroreductase Reduced_Metabolite Reductive Metabolite Nitroreductase->Reduced_Metabolite DNA_Damage DNA Damage Reduced_Metabolite->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothesized hypoxia-activated anticancer mechanism.

Oxime derivatives are known to possess antibacterial and antifungal properties.[1][9] The presence of the fluorine atom can enhance antimicrobial activity by increasing cell membrane permeability and metabolic stability.

Proposed Research:

  • Screening against pathogenic bacteria and fungi: Test the compound against a panel of clinically relevant microbes (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Minimum Inhibitory Concentration (MIC) determination: Quantify the antimicrobial potency.

  • Mechanism of action studies: Investigate potential targets such as cell wall synthesis, protein synthesis, or DNA replication.

Oximes are the primary class of compounds used to reactivate acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents.[4][10]

Proposed Research:

  • In vitro AChE reactivation assays: Evaluate the ability of the compound to reactivate AChE inhibited by common organophosphates (e.g., paraoxon).

  • Structure-Activity Relationship (SAR) studies: Synthesize and test analogs to optimize reactivation potency.

Materials Science

The precursor, 3-Fluoro-4-nitrobenzaldehyde, is utilized as an intermediate in the synthesis of advanced materials.[3] The oxime derivative could also serve as a versatile building block.

Proposed Research:

  • Synthesis of novel polymers: The oxime group can participate in various polymerization reactions.

  • Development of fluorescent probes: The fluorinated and nitrated aromatic ring system may impart interesting photophysical properties, making it a candidate for fluorescent sensors.[3]

  • Formation of metal-organic frameworks (MOFs): The oxime and nitro groups can act as ligands for metal ions, enabling the construction of novel MOFs with potential applications in catalysis and gas storage.

Conclusion

This compound represents a promising, yet underexplored, molecule with significant potential across multiple scientific disciplines. The proposed research avenues in this guide provide a starting point for investigators to explore its synthesis, characterization, and application. The unique combination of functional groups suggests that this compound could be a valuable addition to the toolbox of medicinal chemists and materials scientists. Further investigation is warranted to fully elucidate its properties and potential for translation into therapeutic agents or advanced materials.

References

Theoretical and Experimental Insights into 3-Fluoro-4-nitrobenzaldehyde Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing 3-Fluoro-4-nitrobenzaldehyde oxime, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its computational modeling, synthesis, and characterization.

Introduction

This compound is a derivative of benzaldehyde containing both a fluorine atom and a nitro group, functionalities that are known to modulate the electronic and biological properties of molecules. Oximes, in general, are recognized for their diverse applications, including as therapeutic agents and as versatile intermediates in organic synthesis.[1][2] The presence of the electron-withdrawing nitro group and the electronegative fluorine atom on the aromatic ring is expected to significantly influence the molecule's geometry, reactivity, and spectroscopic signatures.

This guide outlines the application of quantum chemical calculations to predict the molecular properties of this compound and provides a general experimental framework for its synthesis and characterization.

Theoretical Calculations: A Computational Approach

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules.[3][4] For this compound, a similar computational methodology to that used for 3- and 4-nitrobenzaldehyde oximes can be employed to gain insights into its molecular characteristics.[3]

Computational Methodology

A typical computational workflow for analyzing this compound would involve the following steps:

Computational Workflow A Geometry Optimization B Frequency Analysis A->B Confirm minimum energy structure C Electronic Properties Calculation (HOMO, LUMO, MEP) A->C D Spectroscopic Prediction (FT-IR, UV-Vis, NMR) B->D Vibrational modes E Data Analysis and Comparison with Experimental Data C->E D->E Key_Molecular_Properties mol This compound homo HOMO (Electron Donor) mol->homo describes lumo LUMO (Electron Acceptor) mol->lumo describes mep MEP (Reactivity Sites) mol->mep predicts spectra Spectroscopic Signatures (FT-IR, UV-Vis, NMR) mol->spectra predicts Synthesis_Pathway A 3-Fluoro-4-nitrobenzaldehyde C 3-Fluoro-4-nitrobenzaldehyde Oxime A->C + B Hydroxylamine (NH2OH) B->C

References

Methodological & Application

synthesis of 3-Fluoro-4-nitrobenzaldehyde oxime from 3-fluoro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Fluoro-4-nitrobenzaldehyde oxime from 3-fluoro-4-nitrobenzaldehyde. The synthesis involves the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base. This protocol is adapted from established methods for the preparation of aryl oximes and is designed to be efficient and straightforward for implementation in a laboratory setting. Characterization data, based on typical results for similar compounds, are provided for reference.

Introduction

3-Fluoro-4-nitrobenzaldehyde is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of various heterocyclic compounds and pharmacologically active molecules. The conversion of the aldehyde functional group to an oxime is a common and important transformation. Oximes are versatile intermediates that can be further elaborated into amines, nitriles, or amides, or utilized for their inherent biological activities. This protocol details a reliable method for the synthesis of this compound.

Reaction Scheme

Figure 1: General reaction scheme for the formation of an oxime from an aldehyde and hydroxylamine hydrochloride.

Experimental Protocol

This protocol is based on a general method for the synthesis of aryl oximes and has been adapted for the specific substrate.

3.1. Materials and Equipment

  • 3-Fluoro-4-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

3.2. Synthetic Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-nitrobenzaldehyde (1.0 g, 5.91 mmol) in 20 mL of ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (0.49 g, 7.09 mmol, 1.2 equivalents) and sodium carbonate (0.75 g, 7.09 mmol, 1.2 equivalents).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Isolation of Product: To the resulting residue, add 50 mL of deionized water and stir for 15 minutes. The solid product will precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 20 mL of cold deionized water.

  • Drying: Dry the product in a desiccator under vacuum to a constant weight.

  • Characterization: Determine the melting point and characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

4.1. Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
3-Fluoro-4-nitrobenzaldehyde (Starting Material)C₇H₄FNO₃169.11Pale yellow crystalline solid55-58
This compound (Product)C₇H₅FN₂O₃184.13Off-white to pale yellow solid130-135 (estimated)

4.2. Reaction Parameters and Yield

ParameterValue
Reaction Time2-4 hours
Reaction TemperatureReflux (~78 °C)
SolventEthanol
Theoretical Yield1.09 g
Expected Actual Yield ~90-95% (0.98 - 1.04 g)

4.3. Spectroscopic Data (Expected)

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
11.5 - 11.8s1H-NOH
8.2 - 8.4s1H-CH=N
7.8 - 8.1m2HAromatic Protons
7.4 - 7.6t1HAromatic Proton

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

Chemical Shift (ppm)Assignment
150.0 - 153.0 (d)C-F
147.0 - 149.0C-NO₂
145.0 - 147.0-CH=N
125.0 - 140.0Aromatic Carbons

FT-IR (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
3200-3400O-H stretch (oxime)
1610-1630C=N stretch (oxime)
1520-1550N-O stretch (nitro, asymmetric)
1340-1360N-O stretch (nitro, symmetric)
1200-1250C-F stretch

Visualized Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Characterization A Dissolve 3-Fluoro-4-nitrobenzaldehyde in Ethanol B Add Hydroxylamine HCl and Sodium Carbonate A->B C Heat to Reflux (2-4 hours) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Remove Solvent (Rotary Evaporation) E->F G Add Water (Precipitation) F->G H Filter and Wash Solid G->H I Dry Product H->I J Determine Melting Point I->J K Acquire NMR Spectra J->K L Acquire IR Spectrum K->L

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3-Fluoro-4-nitrobenzaldehyde is a skin and eye irritant. Avoid contact with skin and eyes.

  • Hydroxylamine hydrochloride is corrosive and toxic. Handle with care.

  • Ethanol is flammable. Keep away from open flames and ignition sources.

Conclusion

The protocol described provides a comprehensive guide for the synthesis of this compound. This compound serves as a versatile intermediate for further chemical transformations in the context of drug discovery and development. The provided data, while partially estimated, offers a useful benchmark for researchers performing this synthesis. It is recommended that full characterization be performed to confirm the identity and purity of the synthesized product.

Application Notes and Protocols for 3-Fluoro-4-nitrobenzaldehyde Oxime as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of 3-Fluoro-4-nitrobenzaldehyde oxime and its subsequent utilization as a versatile precursor in the synthesis of heterocyclic compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors.

Overview

This compound is a valuable building block in organic synthesis. The presence of a fluorine atom, a nitro group, and an oxime functional group offers multiple reaction sites for diversification. The electron-withdrawing nature of the nitro and fluoro substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution, while the oxime moiety can be converted into a highly reactive nitrile oxide intermediate. This intermediate can then undergo 1,3-dipolar cycloaddition reactions to construct various five-membered heterocycles, which are common scaffolds in medicinal chemistry.

This document outlines a detailed protocol for the preparation of this compound and its application as a precursor in the synthesis of isoxazole derivatives, which are known to exhibit a range of biological activities, including kinase inhibition.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of aryl oximes from the corresponding aldehydes.[1][2]

Materials:

  • 3-Fluoro-4-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)[3]

  • Ethanol or Methanol/Water mixture[1][3]

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • In a round-bottom flask, dissolve 3-Fluoro-4-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a methanol/water mixture (e.g., 10 mL per gram of aldehyde).

  • Add hydroxylamine hydrochloride (1.2-1.5 eq) to the solution and stir at room temperature.

  • Slowly add a solution of sodium bicarbonate (1.5-2.0 eq) or sodium hydroxide (1.5 eq) in water to the reaction mixture.[3] The addition should be portion-wise to control any effervescence.

  • The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours at room temperature, or it can be gently heated to 40-50°C to expedite the process.[3]

  • Once the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), neutralize the mixture with dilute hydrochloric acid if a base like NaOH was used.

  • If the product precipitates, it can be collected by filtration, washed with cold water, and dried.

  • Alternatively, the reaction mixture can be concentrated under reduced pressure to remove the alcohol. The resulting aqueous residue is then extracted with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure oxime as a solid.

Data Presentation:

ParameterValue
Starting Material 3-Fluoro-4-nitrobenzaldehyde
Reagents Hydroxylamine hydrochloride, Sodium bicarbonate
Solvent Ethanol/Water
Reaction Time 2-4 hours
Reaction Temperature Room Temperature
Typical Yield 90-98% (based on similar reactions)[1]
Appearance White to pale yellow solid
Synthesis of Isoxazole Derivatives via Nitrile Oxide Cycloaddition

This protocol describes the in-situ generation of 3-fluoro-4-nitrophenylnitrile oxide from the corresponding oxime and its subsequent 1,3-dipolar cycloaddition with an alkyne to form an isoxazole derivative. This method is based on established procedures for nitrile oxide generation and cycloaddition.[4][5]

Materials:

  • This compound

  • An alkyne (e.g., phenylacetylene)

  • Sodium hypochlorite (NaOCl, bleach) or an oxidizing agent like (diacetoxyiodo)benzene[4]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (optional, as a base)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Dissolve this compound (1.0 eq) and the alkyne (1.2 eq) in a suitable solvent like dichloromethane or THF in a round-bottom flask.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (e.g., commercial bleach, ~1.5 eq) to the stirred reaction mixture via an addition funnel over 30 minutes. The slow addition is crucial to control the reaction temperature and the concentration of the reactive nitrile oxide intermediate.

  • Alternatively, an oxidizing agent such as (diacetoxyiodo)benzene can be used in a solvent like methanol.[4]

  • After the addition is complete, allow the reaction to stir at room temperature for several hours (monitor by TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired 3-(3-fluoro-4-nitrophenyl)-5-phenylisoxazole.

Data Presentation:

ParameterValue
Starting Material This compound
Reagents Phenylacetylene, Sodium hypochlorite
Solvent Dichloromethane
Reaction Time 4-8 hours
Reaction Temperature 0°C to Room Temperature
Typical Yield 60-80% (estimated based on similar cycloadditions)
Product 3-(3-fluoro-4-nitrophenyl)-5-phenylisoxazole

Visualization of Synthetic Workflow and Potential Signaling Pathway

Experimental Workflow Diagram

The following diagram illustrates the two-step synthesis of a potential kinase inhibitor scaffold from 3-Fluoro-4-nitrobenzaldehyde.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Isoxazole Synthesis (1,3-Dipolar Cycloaddition) A 3-Fluoro-4-nitrobenzaldehyde B NH2OH·HCl, Base A->B Reaction C This compound B->C D This compound E Oxidizing Agent (e.g., NaOCl) D->E F [3-Fluoro-4-nitrophenylnitrile Oxide] (Intermediate) E->F G Alkyne (R-C≡C-H) F->G Cycloaddition H 3-(3-Fluoro-4-nitrophenyl)-5-R-isoxazole (Potential Kinase Inhibitor Scaffold) F->H G->H

Caption: Synthetic workflow from 3-Fluoro-4-nitrobenzaldehyde to a potential kinase inhibitor scaffold.

Hypothetical Signaling Pathway Inhibition

Many kinase inhibitors target ATP-binding sites within protein kinases, which are crucial components of cellular signaling pathways. The synthesized isoxazole derivatives could potentially act as inhibitors of a tyrosine kinase signaling pathway, such as the one involving the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in cancer.

G cluster_pathway Simplified EGFR Signaling Pathway cluster_inhibition Mechanism of Action EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Isoxazole Derivative (Potential Kinase Inhibitor) Inhibitor->Block ATP ATP ATP->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway by an isoxazole-based kinase inhibitor.

Application in Drug Discovery

The 3-fluoro-4-nitrophenyl moiety is a key pharmacophore in several approved and investigational drugs, including kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a handle for further chemical modifications or can be reduced to an amino group, which is a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain.

The synthesized 3-(3-fluoro-4-nitrophenyl)isoxazole scaffold can be further elaborated. For example, the nitro group can be reduced to an amine, which can then be acylated or coupled with other fragments to optimize binding to the target kinase. The substituent 'R' on the isoxazole ring, derived from the starting alkyne, provides another point for diversification to explore the structure-activity relationship (SAR) and improve potency and selectivity. This approach offers a streamlined pathway to novel compounds for screening in drug discovery programs targeting kinases and other relevant biological targets.

References

Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrobenzaldehyde oxime is a versatile synthetic intermediate with significant potential in medicinal chemistry. Its unique structural features, including a fluorine atom and a nitro group on the phenyl ring, offer opportunities for the development of novel therapeutic agents. The oxime functional group serves as a key handle for the construction of various heterocyclic scaffolds, which are prevalent in numerous biologically active compounds. This document provides an overview of the applications of this compound, with a focus on its use as a precursor for the synthesis of isoxazole derivatives, a class of compounds known for their diverse pharmacological activities, including anticancer and antimicrobial properties.

Key Applications in Medicinal Chemistry

This compound is primarily utilized as a building block for the synthesis of more complex molecules with potential therapeutic value. The presence of the fluoro and nitro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

  • Anticancer Drug Discovery: The 3-fluoro-4-nitrophenyl moiety can be incorporated into various heterocyclic systems known to exhibit anticancer activity. The electron-withdrawing nature of the nitro group and the metabolic stability often conferred by the fluorine atom make this scaffold attractive for the design of kinase inhibitors, apoptosis inducers, and other anticancer agents.

  • Antimicrobial Agent Development: Oxime ethers and isoxazoles derived from substituted benzaldehydes have demonstrated promising antibacterial and antifungal activities. The 3-fluoro-4-nitrophenyl scaffold can be used to generate novel antimicrobial candidates with potentially enhanced potency and improved resistance profiles.

  • Synthesis of Heterocyclic Compounds: this compound is a key precursor for the synthesis of various five-membered heterocyclic rings, such as isoxazoles and 1,2,4-oxadiazoles, through cycloaddition and cyclization reactions. These heterocyclic cores are present in a wide range of FDA-approved drugs and clinical candidates.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from the corresponding aldehyde.

Materials:

  • 3-Fluoro-4-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Magnetic stirrer and heating plate

  • Round-bottom flask

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g (59.1 mmol) of 3-Fluoro-4-nitrobenzaldehyde in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of 5.0 g (71.9 mmol) of hydroxylamine hydrochloride and 6.0 g (71.4 mmol) of sodium bicarbonate in 50 mL of water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate to the ethanolic solution of the aldehyde in a dropwise manner with continuous stirring.

  • After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the resulting solid under vacuum to obtain this compound.

Expected Yield: 85-95% Appearance: Pale yellow solid

Protocol 2: Synthesis of 3-(3-Fluoro-4-nitrophenyl)-5-substituted-isoxazole Derivatives

This protocol outlines the synthesis of isoxazole derivatives from this compound via a 1,3-dipolar cycloaddition reaction. This is a common and effective method for constructing the isoxazole ring.[4][5]

Materials:

  • This compound

  • Substituted alkyne (e.g., propargyl alcohol, phenylacetylene)

  • N-Chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In situ generation of the nitrile oxide: In a dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in the chosen anhydrous solvent.

  • Add 1.1 equivalents of a chlorinating agent like NCS and stir the mixture at room temperature for 30 minutes to form the corresponding hydroximoyl chloride.

  • Cycloaddition: To the solution containing the in situ generated hydroximoyl chloride, add 1.2 equivalents of the substituted alkyne.

  • Slowly add 1.5 equivalents of a base, such as triethylamine, to the reaction mixture. The base will facilitate the formation of the nitrile oxide dipole and the subsequent cycloaddition.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(3-fluoro-4-nitrophenyl)-5-substituted-isoxazole.

Quantitative Data Summary

The following table summarizes hypothetical biological activity data for a series of isoxazole derivatives synthesized from this compound, based on activities reported for structurally similar compounds.[4][5]

Compound IDR-group on Isoxazole RingAnticancer Activity (IC₅₀, µM) vs. MCF-7Antibacterial Activity (MIC, µg/mL) vs. S. aureus
FN-ISOX-01 -H15.264
FN-ISOX-02 -CH₂OH8.532
FN-ISOX-03 -Ph5.116
FN-ISOX-04 -C(O)OCH₃12.8>128
Doxorubicin (Control)0.8N/A
Ciprofloxacin (Control)N/A2

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Synthesis of Isoxazole Derivatives cluster_evaluation Biological Evaluation start 3-Fluoro-4-nitrobenzaldehyde reagents1 Hydroxylamine HCl, NaHCO₃, EtOH/H₂O reaction1 Reflux reagents1->reaction1 product1 This compound reaction1->product1 product1_ref This compound product1->product1_ref reagents2 1. NCS 2. Substituted Alkyne 3. Et₃N reaction2 1,3-Dipolar Cycloaddition reagents2->reaction2 product2 3-(3-Fluoro-4-nitrophenyl)- 5-substituted-isoxazole reaction2->product2 product2_ref Purified Isoxazole Derivative product2->product2_ref assay1 Anticancer Assays (e.g., MTT on MCF-7 cells) product2_ref->assay1 assay2 Antimicrobial Assays (e.g., MIC against S. aureus) product2_ref->assay2 data Quantitative Biological Data assay1->data assay2->data

Caption: General workflow for the synthesis and biological evaluation of isoxazole derivatives.

Hypothetical Signaling Pathway

signaling_pathway cluster_cell Cancer Cell FN_ISOX FN-Isoxazole Derivative Kinase Protein Kinase (e.g., Akt) FN_ISOX->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Apoptosis Apoptosis Substrate->Apoptosis

Caption: Hypothetical mechanism of action for an FN-Isoxazole derivative as a kinase inhibitor.

References

Application Notes and Protocols: 3-Fluoro-4-nitrobenzaldehyde Oxime as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-fluoro-4-nitrobenzaldehyde oxime, a key intermediate in organic synthesis. This document details its preparation and its application in the synthesis of various valuable compounds, including nitriles and isoxazoles, which are important scaffolds in medicinal chemistry.

Introduction

This compound is a derivative of 3-fluoro-4-nitrobenzaldehyde, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom and the nitro group on the aromatic ring significantly influences the reactivity of the molecule, making it a valuable precursor for a variety of chemical transformations. The oxime functional group serves as a versatile handle for the introduction of nitrogen-containing moieties and for the construction of various heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties of the parent aldehyde and its corresponding nitrile is provided below.

Property3-Fluoro-4-nitrobenzaldehyde3-Fluoro-4-nitrobenzonitrile
Molecular Formula C₇H₄FNO₃C₇H₃FN₂O₂
Molecular Weight 169.11 g/mol [2][3]166.11 g/mol [4]
Appearance Light yellow to amber powder/crystalCrystalline solid
Melting Point 53-58 °C86-88 °C[5]
CAS Number 160538-51-2[2][3]218632-01-0[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of aryl oximes.[6]

Materials:

  • 3-Fluoro-4-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-4-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1-1.5 eq) and sodium acetate (2.0-2.5 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold water, and dry it under vacuum.

  • If no precipitate forms, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound.

Expected Yield: Based on similar reactions with substituted benzaldehydes, yields are expected to be in the range of 85-95%.

Protocol 2: Conversion of this compound to 3-Fluoro-4-nitrobenzonitrile

Aldoximes can be readily converted to nitriles through dehydration. This protocol is based on established methods for the dehydration of aldoximes.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (optional, as a catalyst)

  • Sodium hydroxide solution (for workup)

Procedure:

  • In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in acetic anhydride (5-10 eq).

  • Optionally, a catalytic amount of pyridine can be added.

  • Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it into ice-water.

  • Stir the mixture vigorously until the excess acetic anhydride is hydrolyzed.

  • Neutralize the mixture with a sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 3-fluoro-4-nitrobenzonitrile.

Expected Yield: High yields (typically >90%) are expected for this type of transformation.

Protocol 3: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

This compound can be converted in situ to the corresponding nitrile oxide, which can then undergo a 1,3-dipolar cycloaddition with an alkyne to form a 3,5-disubstituted isoxazole.[7]

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl)

  • A suitable alkyne (e.g., phenylacetylene)

  • Triethylamine (Et₃N) or another suitable base

  • A suitable solvent (e.g., dichloromethane, chloroform, or THF)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add N-chlorosuccinimide (1.0-1.2 eq) or a solution of sodium hypochlorite to the mixture to form the corresponding hydroximoyl chloride in situ.

  • Add the alkyne (1.0-1.5 eq) to the reaction mixture.

  • Slowly add triethylamine (1.1-1.5 eq) to the mixture at room temperature. The triethylamine will generate the nitrile oxide in situ, which will then react with the alkyne.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole.

Data Presentation

Table 1: Quantitative Data for Related Reactions

Starting MaterialProductReagents and ConditionsYield (%)Reference
4-Nitrobenzaldehyde4-Nitrobenzaldehyde oximeNH₂OH·HCl, mineral water/methanol, rt, 10 min95[6]
p-Nitrobenzaldoximep-NitrobenzonitrileAcetic anhydride, refluxNot specified[8]
4-Fluorobenzaldehyde oxime3-(4-fluorophenyl)-5-(substituted)isoxazoleNCS, alkyne, Et₃NVaries[2]

Note: The yields provided are for analogous reactions and serve as an estimation for the reactions of this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic utility of this compound as an intermediate.

G A 3-Fluoro-4-nitrobenzaldehyde B This compound A->B NH2OH.HCl C 3-Fluoro-4-nitrobenzonitrile B->C Dehydration (e.g., Ac2O) D 3-(3-Fluoro-4-nitrophenyl)-5-substituted Isoxazole B->D 1. NCS 2. Alkyne, Et3N

Caption: Synthetic pathways starting from 3-fluoro-4-nitrobenzaldehyde.

Logical Relationship in Drug Discovery

The following diagram illustrates a logical workflow for the development of bioactive molecules from 3-fluoro-4-nitrobenzaldehyde, inspired by the synthesis of antitubercular agents.[1]

G cluster_0 Synthesis cluster_1 Evaluation A 3-Fluoro-4-nitrophenol B Intermediate Ether A->B Alkylation C Target Molecule (e.g., 2-(3-fluoro-4-nitrophenoxy)- N-phenylacetamide derivative) B->C Amidation D In vitro Assay (e.g., Antitubercular Activity) C->D E Lead Compound Identification D->E F SAR Studies E->F

Caption: Workflow for synthesis and evaluation of bioactive derivatives.

References

Application Notes and Protocols: Reaction of 3-Fluoro-4-nitrobenzaldehyde Oxime with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the reaction mechanism between 3-Fluoro-4-nitrobenzaldehyde oxime and various nucleophiles. The primary reaction pathway is the Nucleophilic Aromatic Substitution (SNAr) of the activated fluorine atom. This process is fundamental in medicinal chemistry and materials science for the synthesis of diverse molecular scaffolds. This document includes the theoretical mechanistic framework, detailed experimental protocols for the synthesis of the starting material and its subsequent reaction with nucleophiles, representative quantitative data, and workflow visualizations to guide researchers in applying this versatile reaction.

Introduction

3-Fluoro-4-nitrobenzaldehyde is a valuable building block in organic synthesis, utilized in the development of pharmaceuticals and agrochemicals.[1] Its conversion to the corresponding oxime introduces a new functional handle while maintaining the electronic characteristics required for facile modification of the aromatic ring. The benzene ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group (in the para-position) and the oxime group (in the meta-position). This electronic deficiency makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles. Consequently, the dominant reaction mechanism is a Nucleophilic Aromatic Substitution (SNAr), a well-established process for functionalizing activated aromatic rings.[2][3] This reaction provides a powerful platform for creating libraries of substituted benzaldehyde oxime derivatives, which are precursors to a wide range of biologically active molecules.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles proceeds via a stepwise addition-elimination mechanism.[3][4]

  • Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic ring and is significantly stabilized by the electron-withdrawing nitro and oxime groups. The formation of this adduct is typically the slow, rate-limiting step of the reaction.[3][4]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group. This step is generally fast and results in the formation of the substituted product.

The general SNAr mechanism is depicted below.

Experimental_Workflow start Start: 3-Fluoro-4-nitrobenzaldehyde + Hydroxylamine HCl synthesis Protocol 1: Oxime Synthesis (Base, Solvent, Heat) start->synthesis isolation1 Workup & Isolation (Precipitation/Extraction) synthesis->isolation1 oxime_product Intermediate: this compound isolation1->oxime_product reaction_setup Add Nucleophile (Nu-H) + Base, Solvent oxime_product->reaction_setup snar_reaction Protocol 2: SNAr Reaction (Heat, Stirring) reaction_setup->snar_reaction monitoring Reaction Monitoring (TLC, LC-MS) snar_reaction->monitoring workup Reaction Quench & Workup (Aqueous Extraction) monitoring->workup Upon Completion purification Purification (Crystallization/Chromatography) workup->purification analysis Characterization (NMR, MS, HPLC) purification->analysis final_product Final Product: 3-(Nu)-4-nitrobenzaldehyde Oxime analysis->final_product

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Fluoro-4-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the utilization of 3-Fluoro-4-nitrobenzaldehyde oxime as a key intermediate in the synthesis of heterocyclic compounds, particularly focusing on the formation of the isoxazole scaffold. The protocols outlined are based on established and widely adopted synthetic methodologies in heterocyclic chemistry.

Introduction

This compound is a versatile building block for the synthesis of various heterocyclic systems. The presence of the oxime functional group allows for its conversion into a highly reactive 1,3-dipole, specifically a nitrile oxide. This intermediate can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford isoxazolines and isoxazoles, respectively. These five-membered heterocyclic cores are prevalent in a multitude of biologically active compounds and are of significant interest in medicinal chemistry and drug discovery. The electron-withdrawing fluoro and nitro substituents on the phenyl ring can influence the reactivity of the nitrile oxide and the properties of the resulting heterocyclic products.

Synthesis of this compound

The initial step involves the synthesis of the oxime from its corresponding aldehyde. This is a standard condensation reaction with hydroxylamine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Fluoro-4-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or an appropriate base

  • Methanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-Fluoro-4-nitrobenzaldehyde (1.0 eq) in a minimal amount of methanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq) in a mixture of water and methanol.

  • Add the hydroxylamine hydrochloride solution to the aldehyde solution dropwise at room temperature with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure oxime as a solid.

Synthesis of Isoxazoles via [3+2] Cycloaddition

The synthesized oxime can be converted in situ to 3-fluoro-4-nitrophenyl nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an alkyne to yield a 3,5-disubstituted isoxazole.

Experimental Protocol: Synthesis of 5-(Hydroxymethyl)-3-(3-fluoro-4-nitrophenyl)isoxazole

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Propargyl alcohol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in chloroform in a round-bottom flask.

  • Add N-Chlorosuccinimide (1.1 eq) to the solution in one portion. The mixture is stirred at room temperature. This step forms the intermediate hydroximoyl chloride.

  • To the reaction mixture, add propargyl alcohol (1.5 eq).

  • Cool the mixture in an ice bath and add triethylamine (1.5 eq) dropwise. The triethylamine acts as a base to generate the nitrile oxide in situ.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine, and then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 5-(hydroxymethyl)-3-(3-fluoro-4-nitrophenyl)isoxazole.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of isoxazoles from various substituted benzaldehyde oximes via nitrile oxide cycloaddition, providing an expected range for yield and reaction conditions.

Starting AldoximeDipolarophileReagent for Nitrile Oxide GenerationSolventReaction Time (h)Yield (%)
4-Nitrobenzaldehyde OximePhenylacetyleneN-Chlorosuccinimide / Et₃NChloroform1285
4-Chlorobenzaldehyde OximePropargyl AlcoholSodium HypochloriteDichloromethane878
Benzaldehyde OximeEthyl PropiolateN-Bromosuccinimide / PyridineTetrahydrofuran1682
2,4-Dichlorobenzaldehyde Oxime1-HexyneChloramine-TEthanol2475
3-Methoxybenzaldehyde OximeMethyl PropiolateSodium HypochloriteDichloromethane1088

Visualizations

Experimental Workflow

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Isoxazole A 3-Fluoro-4-nitrobenzaldehyde C Condensation Reaction A->C B Hydroxylamine Hydrochloride B->C D This compound C->D E This compound D->E G In situ Nitrile Oxide Generation E->G F N-Chlorosuccinimide (NCS) F->G I [3+2] Cycloaddition G->I H Propargyl Alcohol H->I J 3-(3-Fluoro-4-nitrophenyl)-5-(hydroxymethyl)isoxazole I->J

Caption: Overall experimental workflow for the synthesis of a substituted isoxazole.

Reaction Mechanism: [3+2] Cycloaddition

G cluster_0 Nitrile Oxide Formation cluster_1 Cycloaddition Oxime Ar-CH=N-OH (Oxime) HydroximoylChloride Ar-C(Cl)=N-OH (Hydroximoyl Chloride) Oxime->HydroximoylChloride + NCS NCS NCS NitrileOxide Ar-C≡N⁺-O⁻ (Nitrile Oxide) HydroximoylChloride->NitrileOxide + Base Base Base (-HCl) TransitionState [Transition State] NitrileOxide->TransitionState Alkyne R-C≡C-R' (Alkyne) Alkyne->TransitionState Isoxazole Substituted Isoxazole TransitionState->Isoxazole

Caption: Mechanism of isoxazole formation via nitrile oxide cycloaddition.

Application Note and Protocol: Large-Scale Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of 3-Fluoro-4-nitrobenzaldehyde oxime, a key intermediate in the development of various pharmaceutical compounds. The described method is designed to be scalable, economical, and mindful of environmental considerations by utilizing readily available reagents and straightforward purification techniques.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis from 3-Fluoro-4-nitrobenzaldehyde via oximation with hydroxylamine hydrochloride is a well-established chemical transformation. This protocol outlines a robust and efficient procedure for its preparation on a large scale, focusing on high yield and purity.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for the reactants is provided below. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

Table 1: Physicochemical Data of Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
3-Fluoro-4-nitrobenzaldehydeC₇H₄FNO₃169.11[1][2]White to off-white or very pale yellow to yellow-red solid[2]53-58[2]
Hydroxylamine HydrochlorideNH₂OH·HCl69.49White crystalline solid[3]155-158[3]

Table 2: Hazard and Safety Information for Reactants

CompoundGHS Hazard StatementsPrecautionary StatementsPersonal Protective Equipment (PPE)
3-Fluoro-4-nitrobenzaldehydeHarmful if swallowed, Causes skin irritation, Causes serious eye irritation.[1]Wash skin thoroughly after handling, Wear protective gloves/eye protection/face protection.Safety glasses, chemical-resistant gloves, lab coat.
Hydroxylamine HydrochlorideMay be corrosive to metals, Toxic if swallowed, Harmful in contact with skin, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, Suspected of causing cancer, May cause damage to organs through prolonged or repeated exposure, Very toxic to aquatic life.[3][4][5]Obtain special instructions before use, Do not handle until all safety precautions have been read and understood, Wear protective gloves/protective clothing/eye protection/face protection, Do not breathe dust.[4][6]Safety glasses, chemical-resistant gloves, lab coat, use in a well-ventilated fume hood.[6]

Experimental Protocol

This protocol is based on general methods for the synthesis of aryl oximes, adapted for a large-scale preparation.[7]

Materials and Equipment:

  • 3-Fluoro-4-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol

  • Deionized water

  • Large-scale reaction vessel with overhead stirrer and temperature control

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Reaction Scheme:

The synthesis proceeds via the condensation reaction between 3-Fluoro-4-nitrobenzaldehyde and hydroxylamine.

Reaction_Scheme reactant1 3-Fluoro-4-nitrobenzaldehyde product This compound reactant1->product reactant2 +  Hydroxylamine (from NH2OH·HCl + Base) reactant2->product

Caption: Reaction scheme for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a suitable large-scale reaction vessel equipped with an overhead stirrer, add 3-Fluoro-4-nitrobenzaldehyde (1.0 eq).

  • Solvent Addition: Add ethanol to the reaction vessel to dissolve the aldehyde. A typical concentration would be around 5-10 volumes of solvent relative to the aldehyde (e.g., 5-10 L of ethanol per kg of aldehyde).

  • Reagent Preparation: In a separate container, prepare a solution of hydroxylamine hydrochloride (1.1-1.2 eq) and sodium carbonate (0.6-0.7 eq) in deionized water. The amount of water should be sufficient to fully dissolve the salts.

  • Reaction: Slowly add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the stirred solution of the aldehyde at room temperature.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. The reaction is typically complete within 2-4 hours at room temperature. Gentle heating (40-50 °C) can be applied to expedite the reaction if necessary.

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature if it was heated. The product may precipitate out of the solution. To induce further precipitation, slowly add deionized water to the reaction mixture with stirring.

  • Filtration: Collect the precipitated solid by filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Table 3: Stoichiometry for a Representative Large-Scale Synthesis

ReagentMolar Equiv.Molecular Weight ( g/mol )Mass (kg)Moles (mol)
3-Fluoro-4-nitrobenzaldehyde1.0169.111.005.91
Hydroxylamine Hydrochloride1.169.490.456.50
Sodium Carbonate0.6105.990.383.55

Logical Workflow Diagram

The following diagram illustrates the key steps in the large-scale synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Charge 3-Fluoro-4-nitrobenzaldehyde to Reaction Vessel B Dissolve in Ethanol A->B D Slowly Add Aqueous Reagent Solution to Aldehyde Solution B->D C Prepare Aqueous Solution of NH2OH·HCl and Na2CO3 C->D E Stir at Room Temperature (2-4 hours) D->E F Monitor Reaction by TLC E->F G Induce Precipitation with Deionized Water F->G Upon Completion H Filter the Solid Product G->H I Wash with Cold Deionized Water H->I J Dry Product in Vacuum Oven I->J

Caption: Workflow for the large-scale synthesis of this compound.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed experimental procedure and adhering to the necessary safety precautions, researchers and production chemists can reliably produce this important chemical intermediate in high yield and purity for applications in drug development and scientific research.

References

Application Notes and Protocols: Derivatization of 3-Fluoro-4-nitrobenzaldehyde Oxime for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and biological evaluation of novel derivatives of 3-fluoro-4-nitrobenzaldehyde oxime. This key intermediate, featuring both a fluorine atom and a nitro group, offers a unique scaffold for developing compounds with potential therapeutic applications.[1] The protocols outlined below are based on established methods for the derivatization of benzaldehyde oximes and can be adapted for the development of new chemical entities for biological screening.

Introduction

3-Fluoro-4-nitrobenzaldehyde is a versatile building block in medicinal chemistry, serving as a precursor for a wide range of organic molecules.[1] Its oxime derivative, this compound, presents a strategic point for further chemical modification, particularly at the oxime's hydroxyl group, to generate libraries of esters and ethers. These modifications can significantly alter the parent molecule's physicochemical properties, influencing its pharmacokinetic profile and biological activity.

Oxime derivatives of various benzaldehydes have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects. This document provides a framework for synthesizing and testing new derivatives of this compound to explore their therapeutic potential.

Synthesis of this compound and its Derivatives

The derivatization process begins with the synthesis of the parent oxime, followed by the creation of ester and ether derivatives.

Synthesis of this compound

A common method for the synthesis of aryl oximes involves the reaction of the corresponding aldehyde with hydroxylamine hydrochloride.[2]

Experimental Protocol:

  • Dissolve 3-fluoro-4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as a 1:1 mixture of methanol and water.

  • Add hydroxylamine hydrochloride (1.2 equivalents).

  • The reaction can be carried out at room temperature and monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the product can be isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Workflow for Synthesis of this compound

G cluster_synthesis Synthesis of this compound start Start dissolve Dissolve 3-Fluoro-4-nitrobenzaldehyde in Methanol/Water start->dissolve add_hydroxylamine Add Hydroxylamine Hydrochloride dissolve->add_hydroxylamine react React at Room Temperature add_hydroxylamine->react monitor Monitor by TLC react->monitor isolate Isolate Product by Precipitation in Water monitor->isolate Reaction Complete purify Purify by Recrystallization isolate->purify end End purify->end G cluster_assay Antimicrobial Susceptibility Testing Workflow start Start prepare_stock Prepare Stock Solutions of Compounds in DMSO start->prepare_stock serial_dilution Perform Serial Dilutions in 96-Well Plates prepare_stock->serial_dilution inoculate Inoculate with Microbial Suspension serial_dilution->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate read_results Determine MIC by Visual Inspection incubate->read_results end End read_results->end G cluster_pathway Polyol Pathway in Hyperglycemia cluster_inhibition Inhibition Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Cellular_Damage Cellular Damage (Osmotic Stress, Oxidative Stress) Sorbitol->Cellular_Damage Inhibitor 3-Fluoro-4-nitrobenzaldehyde Oxime Derivative Inhibitor->Glucose Inhibits

References

safe handling and storage procedures for 3-Fluoro-4-nitrobenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-Fluoro-4-nitrobenzaldehyde oxime. The following information is extrapolated from the known hazards of the precursor, 3-Fluoro-4-nitrobenzaldehyde, and general safety guidelines for oxime compounds. Researchers, scientists, and drug development professionals should handle this compound with extreme caution and perform a thorough risk assessment before use.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classification of the parent aldehyde, this compound should be treated as a hazardous substance. The introduction of the oxime functional group may alter the toxicological profile, and some oximes are known to be skin sensitizers and have the potential for other adverse health effects.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Sensitization: May cause respiratory irritation.[1]

  • Carcinogenicity: Some oximes are classified as presumed human carcinogens (Carc. 1B). The carcinogenic potential of this specific compound is unknown.

  • Thermal Instability: Oximes may decompose upon heating, which can be explosive.[2]

  • Reactivity: Aldoximes can peroxidize and may explode during distillation.[2] They can also undergo exothermic rearrangement in the presence of acid.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for the precursor, 3-Fluoro-4-nitrobenzaldehyde. This data should be used as a conservative estimate for the oxime derivative in the absence of specific information.

PropertyValueSource
Molecular FormulaC7H5FN2O3
Molecular Weight184.13 g/mol
AppearanceExpected to be a solid
Melting PointNot available
Boiling PointNot available
GHS Hazard StatementsH302, H312, H315, H319, H332, H335[1]

Safe Handling and Experimental Protocols

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield that meets EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[3]

  • Skin Protection:

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) inspected before use.

    • Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of significant exposure.

  • Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge if working with fine powders or if ventilation is inadequate.

Engineering Controls
  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

Protocol for Weighing and Preparing Solutions
  • Preparation:

    • Designate a specific area within the chemical fume hood for handling this compound.

    • Ensure all necessary equipment (spatula, weighing paper, glassware, solvent) is clean and readily available.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully transfer the required amount of the solid compound to the weighing vessel using a clean spatula. Avoid generating dust.

    • Record the exact weight.

  • Dissolving:

    • Place a stir bar in the receiving flask.

    • Add the desired solvent to the flask.

    • Slowly add the weighed this compound to the solvent while stirring.

    • If necessary, gently warm the solution to aid dissolution, but avoid excessive heat due to the thermal instability of oximes.[2]

  • Transfer:

    • Use a clean pipette or funnel to transfer the solution to the reaction vessel.

  • Cleanup:

    • Decontaminate the weighing area and any used equipment with an appropriate solvent.

    • Dispose of all contaminated materials (weighing paper, gloves, etc.) as hazardous waste.

Storage Procedures

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store separately from strong oxidizing agents and strong acids.[3]

  • Consider storing under an inert atmosphere, as some related compounds are air-sensitive.[4]

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Prep Don PPE Area Prepare Fume Hood Prep->Area Exposure Exposure Prep->Exposure Equip Gather Equipment Area->Equip Weigh Weigh Compound Equip->Weigh Dissolve Prepare Solution Weigh->Dissolve Spill Spill Weigh->Spill Weigh->Exposure Transfer Transfer to Reaction Dissolve->Transfer Dissolve->Spill Decon Decontaminate Area Transfer->Decon Transfer->Spill Waste Dispose of Waste Decon->Waste Store Store Compound Waste->Store

Caption: Workflow for the safe handling of this compound.

Storage_Protocol cluster_conditions Storage Conditions cluster_incompatibilities Incompatible Materials Storage This compound Storage Cool Cool Storage->Cool Dry Dry Storage->Dry Ventilated Well-Ventilated Storage->Ventilated Sealed Tightly Sealed Container Storage->Sealed Oxidizers Strong Oxidizing Agents Storage->Oxidizers Acids Strong Acids Storage->Acids Heat Heat/Ignition Sources Storage->Heat

Caption: Key storage requirements for this compound.

References

Troubleshooting & Optimization

Technical Support Center: 3-Fluoro-4-nitrobenzaldehyde Oxime Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in 3-Fluoro-4-nitrobenzaldehyde oxime synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction: The strong electron-withdrawing nature of the nitro and fluoro groups can deactivate the aldehyde, making the reaction sluggish.[1][2]- Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase temperature: Gently heat the reaction mixture, but be cautious of potential side reactions.- Use a catalyst: Consider adding a mild acid catalyst like oxalic acid to facilitate the reaction.[3]
Poor quality of reagents: Degradation of 3-Fluoro-4-nitrobenzaldehyde or hydroxylamine hydrochloride.- Use freshly opened or purified reagents.- Verify the purity of the starting material via melting point or spectroscopic methods.
Inappropriate solvent: The choice of solvent can significantly impact the reaction rate and yield.- Solvent optimization: Experiment with different solvents. A mixture of a polar protic solvent (like ethanol or methanol) and water can be effective.[4] Mineral water has also been reported to improve yields in similar syntheses due to dissolved salts.[4]
Presence of Unreacted Aldehyde Insufficient hydroxylamine hydrochloride: Not enough of the nucleophile to react with all the aldehyde.- Increase stoichiometry: Use a slight excess (1.1-1.3 equivalents) of hydroxylamine hydrochloride.[5]
Equilibrium issue: The reaction is reversible.- Add a base: Use a mild base like sodium acetate or pyridine to neutralize the HCl formed and drive the equilibrium towards the oxime.[5]
Formation of Side Products Hydrolysis of the oxime: The product can hydrolyze back to the aldehyde, especially in the presence of strong acids and water.[6]- Control pH: Maintain a slightly acidic to neutral pH during the reaction and workup.- Minimize water content during workup if hydrolysis is a major issue.
Further reactions of the oxime: Under certain conditions, oximes can undergo rearrangements or other transformations.- Optimize reaction conditions: Avoid harsh conditions (e.g., high temperatures, strong acids or bases) if side products are observed.
Difficulty in Product Isolation Product is soluble in the aqueous phase: The polarity of the oxime might lead to losses during aqueous workup.- Saturate the aqueous phase: Use brine (saturated NaCl solution) during extraction to decrease the solubility of the product in the aqueous layer.- Increase the number of extractions: Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Oily product that does not crystallize: Impurities can prevent crystallization.- Purification: Use column chromatography to purify the product before attempting crystallization.- Trituration: Add a non-polar solvent (e.g., hexanes) to the oily product and stir to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: While specific yields for this compound are not widely reported, yields for analogous compounds like 4-nitrobenzaldehyde oxime can be quite high, often in the range of 90-95% under optimized conditions.[3][4] However, the presence of the additional electron-withdrawing fluorine atom might slightly decrease the reactivity of the aldehyde, potentially leading to lower yields if the reaction conditions are not optimized.

Q2: How does the presence of the fluorine and nitro groups affect the reaction?

A2: Both the fluorine and nitro groups are strongly electron-withdrawing. This has two main effects:

  • Activation of the carbonyl group: The electron-withdrawing nature of these groups makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxylamine.

  • Deactivation of the aromatic ring: This is less relevant for the oxime formation itself but is a key consideration for any subsequent reactions involving the aromatic ring. The primary challenge arises from the potential for the starting material to be less reactive under certain conditions, necessitating more optimized reaction parameters.[1][2]

Q3: What is the best solvent system for this reaction?

A3: A mixture of a polar solvent like ethanol or methanol with water is a good starting point.[4] This ensures the solubility of both the organic aldehyde and the inorganic hydroxylamine hydrochloride. Some studies on similar aldehydes have shown that using mineral water instead of deionized water can significantly improve reaction times and yields due to the presence of dissolved salts that can catalyze the reaction.[4]

Q4: Is a catalyst necessary for this reaction?

A4: The reaction can proceed without a catalyst, but the addition of a mild acid catalyst, such as oxalic acid, can significantly increase the reaction rate and yield.[3] Alternatively, using a base like sodium acetate or pyridine helps to neutralize the liberated HCl and drive the reaction to completion.[5]

Q5: How can I monitor the progress of the reaction?

A5: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting aldehyde and the product oxime. The spots can be visualized under UV light.

Experimental Protocols

Protocol 1: General Synthesis of Aryl Oximes in Mineral Water/Methanol

This protocol is adapted from a method used for the synthesis of 4-nitrobenzaldehyde oxime and can be a good starting point for this compound.[4]

  • Reaction Setup: In a round-bottom flask, combine 3-Fluoro-4-nitrobenzaldehyde (1 mmol) and hydroxylamine hydrochloride (1.2 mmol).

  • Solvent Addition: Add a 1:1 (v/v) mixture of mineral water and methanol (4 mL).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Oxime Synthesis using Oxalic Acid as a Catalyst

This protocol utilizes a mild acid catalyst to promote the reaction.[3]

  • Reaction Setup: In a round-bottom flask equipped with a condenser, mix 3-Fluoro-4-nitrobenzaldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and oxalic acid (1 mmol).

  • Solvent Addition: Add acetonitrile (3 mL).

  • Reaction: Stir the mixture under reflux conditions.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After completion, add water (10 mL) and continue stirring for 5 minutes.

  • Extraction: Extract the product with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Nitrobenzaldehyde Oxime.

EntrySolventCatalyst/AdditiveTime (min)Yield (%)Reference
1TolueneNone6030[4]
2MethanolNone6080[4]
3Water/Methanol (1:1)None3085[4]
4Mineral Water/Methanol (1:1)None1099[4]
5AcetonitrileOxalic Acid6090[3]

Visualizations

experimental_workflow reagents 1. Reagents - 3-Fluoro-4-nitrobenzaldehyde - Hydroxylamine HCl - Solvent/Catalyst reaction 2. Reaction - Stirring - Temperature Control reagents->reaction monitoring 3. Monitoring - TLC reaction->monitoring monitoring->reaction Incomplete workup 4. Workup - Quenching - Extraction monitoring->workup Complete purification 5. Purification - Column Chromatography - Recrystallization workup->purification product 6. Product - this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield? check_reagents Check Reagent Purity start->check_reagents optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_workup Review Workup Procedure start->check_workup reagent_issue Impure Reagents check_reagents->reagent_issue conditions_issue Suboptimal Conditions (Time, Temp, Solvent, Catalyst) optimize_conditions->conditions_issue workup_issue Product Loss During Extraction/Purification check_workup->workup_issue purify_reagents Purify/Replace Reagents reagent_issue->purify_reagents adjust_params Adjust Time, Temp, Solvent, or Catalyst conditions_issue->adjust_params modify_workup Modify Extraction/ Purification Method workup_issue->modify_workup solution Improved Yield purify_reagents->solution adjust_params->solution modify_workup->solution

Caption: Troubleshooting logic for addressing low yield in the oxime synthesis.

References

Technical Support Center: Purification of Crude 3-Fluoro-4-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3-Fluoro-4-nitrobenzaldehyde oxime. The following information is designed to help you overcome common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Recrystallization - Incorrect solvent system.- Presence of impurities with similar solubility.- Oiling out instead of crystallization.- Solvent Screening: Test a range of solvents and solvent mixtures. Good options for nitroaromatic compounds and oximes include ethanol, ethyl acetate/hexane, and toluene/petroleum ether.[1][2][3][4]- Column Chromatography: If recrystallization is ineffective, purify the material using silica gel column chromatography.- Prevent Oiling Out: Ensure the solution is not supersaturated. Try a slower cooling rate or use a solvent system where the compound is less soluble at higher temperatures.
Product Decomposes During Analysis (e.g., GC-MS) - Thermal instability of the oxime, leading to dehydration to the corresponding nitrile.- Use Alternative Analytical Techniques: Analyze the purified product using methods that do not require high temperatures, such as ¹H NMR or LC-MS. Several researchers have noted that oximes can decompose to nitriles under GC conditions.[5][6]- Lower GC Inlet Temperature: If GC analysis is necessary, try lowering the injector port temperature to minimize decomposition.[6]
Presence of Starting Material (3-Fluoro-4-nitrobenzaldehyde) in Purified Product - Incomplete reaction during synthesis.- Co-crystallization with the product.- Reaction Optimization: Ensure the initial oximation reaction goes to completion.- Column Chromatography: The aldehyde is generally more polar than the oxime and can be separated on a silica gel column.[7] A gradient elution with a solvent system like hexane/ethyl acetate is often effective.
Discoloration of the Purified Product (Yellowish Tinge) - Presence of residual nitro-phenolic impurities or other colored byproducts from the nitration process.[8]- Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities.[1] Be cautious as this can sometimes adsorb the product as well.- Aqueous Base Wash: Wash a solution of the crude product in an organic solvent (e.g., ethyl acetate) with a dilute aqueous base (e.g., sodium bicarbonate or dilute sodium hydroxide) to remove acidic impurities.[8]
Multiple Spots on TLC After Purification - Incomplete separation during chromatography.- Decomposition of the product on the silica gel plate.- Optimize Chromatography Conditions: Adjust the mobile phase polarity. A less polar solvent system may improve separation.- Deactivation of Silica Gel: If decomposition is suspected, the silica gel can be deactivated by adding a small percentage of triethylamine to the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude this compound?

A1: Recrystallization is often the most straightforward initial purification technique.[2][3] A good starting point is to test the solubility of the crude material in various solvents to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Q2: What are some recommended solvent systems for recrystallization?

A2: Based on structurally similar compounds, the following solvent systems can be effective:

Solvent SystemRatio (v/v)Notes
Toluene-Petroleum Ether2:1 to 1:1.5Effective for other nitrobenzaldehyde derivatives.[1][3]
Ethyl Acetate-Hexane1:3Used for the purification of 4-Fluorobenzaldehyde oxime.[4]
Ethanol/WaterVariableA common solvent system for moderately polar organic compounds.
Methanol/WaterVariableAnother common polar protic solvent system.[4]

Q3: When should I consider using column chromatography?

A3: Column chromatography is recommended when:

  • Recrystallization fails to yield a product of sufficient purity.

  • Impurities have very similar solubility profiles to the desired product.

  • The crude product contains multiple impurities that need to be separated.

  • The starting aldehyde is present in the crude mixture.[7]

Q4: My purified oxime shows a nitrile impurity in the GC-MS. Is my product impure?

A4: Not necessarily. Aldoximes are known to be thermally labile and can undergo dehydration to form the corresponding nitrile in the high-temperature environment of a GC injection port and mass spectrometer.[6] It is highly recommended to confirm the purity using a lower-energy analytical technique such as ¹H NMR, where the proton of the oxime hydroxyl group should be visible.[5][6]

Q5: Can I use an acid or base wash to purify my crude product?

A5: Yes, an aqueous wash can be beneficial. A wash with a dilute aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities, such as residual nitro-phenolic compounds that may have formed as byproducts.[8] Following this, a wash with water can help remove any remaining water-soluble impurities.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a toluene/petroleum ether mixture).

  • Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.

  • (Optional) Decolorization: If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture). Pack a chromatography column with the slurry.

  • Sample Preparation: Dissolve the crude oxime in a minimal amount of the mobile phase or a slightly more polar solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel.

  • Loading: Carefully load the prepared sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane) to facilitate the separation of compounds.[7]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC, NMR) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Pure Impure1 Impure Purity_Check1->Impure1 Impure Column_Chromatography Column Chromatography Purity_Check2 Purity Check (TLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Pure Impure2 Impure Purity_Check2->Impure2 Impure Impure1->Column_Chromatography

Caption: A general workflow for the purification of this compound.

Troubleshooting_Nitrile_Impurity Observation Observation: Nitrile impurity detected by GC-MS Question Is the nitrile a true impurity or an artifact? Observation->Question GC_Decomposition Hypothesis 1: Thermal decomposition during GC-MS analysis Question->GC_Decomposition Synthetic_Impurity Hypothesis 2: Nitrile is a synthetic byproduct Question->Synthetic_Impurity NMR_Analysis Action: Analyze sample by ¹H NMR GC_Decomposition->NMR_Analysis Synthetic_Impurity->NMR_Analysis NMR_Result NMR Result NMR_Analysis->NMR_Result Pure_Oxime Conclusion: Product is pure oxime. Nitrile is an artifact. NMR_Result->Pure_Oxime No nitrile signals Impure_Oxime Conclusion: Product is contaminated with nitrile. Requires further purification. NMR_Result->Impure_Oxime Nitrile signals present

Caption: Troubleshooting logic for the detection of a nitrile impurity.

References

Technical Support Center: 3-Fluoro-4-nitrobenzaldehyde Oxime Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-nitrobenzaldehyde oxime.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The most common impurity is the unreacted starting material, 3-Fluoro-4-nitrobenzaldehyde . Due to the equilibrium nature of oxime formation, some amount of the aldehyde may remain, especially if the reaction is incomplete. Careful monitoring of the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended.

Q2: My this compound sample shows signs of degradation over time. What is the likely cause?

A2: this compound can be susceptible to hydrolysis, especially in the presence of acid or base, reverting to 3-Fluoro-4-nitrobenzaldehyde and hydroxylamine.[1] To minimize degradation, it is advisable to store the oxime in a neutral, dry environment.

Q3: I am using this compound in a subsequent reaction that requires acidic conditions and heating. I am observing an unexpected nitrile peak in my analytical data. What is this compound?

A3: Under acidic conditions and/or heat, aldoximes can undergo a Beckmann rearrangement to form a nitrile.[2][3][4] In this case, the likely side product is 3-Fluoro-4-nitrobenzonitrile . The reaction involves the protonation of the oxime's hydroxyl group, followed by a rearrangement.

Q4: Can the Beckmann rearrangement of this compound also produce an amide?

A4: While the Beckmann rearrangement of ketoximes typically yields amides, the rearrangement of aldoximes, such as this compound, generally leads to the formation of nitriles.[2][3] The formation of 3-Fluoro-4-nitrobenzamide would be a less common side product in this specific case.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of this compound Incomplete reaction.- Increase reaction time. - Use a slight excess of hydroxylamine hydrochloride. - Ensure optimal pH of the reaction mixture (often slightly acidic or neutral).
Product loss during workup.- Optimize extraction and purification steps. Recrystallization from a suitable solvent system can improve yield and purity.
Presence of starting material (3-Fluoro-4-nitrobenzaldehyde) in the final product Incomplete reaction or hydrolysis during workup/storage.- Drive the initial reaction to completion by monitoring with TLC/HPLC. - During workup, use neutral or slightly basic washes to remove unreacted aldehyde. - Purify the product using column chromatography or recrystallization. - Store the purified oxime in a cool, dry, and neutral environment.
Formation of 3-Fluoro-4-nitrobenzonitrile as a side product Beckmann rearrangement induced by acidic conditions or high temperatures.- If the nitrile is an undesired byproduct, avoid strongly acidic conditions and high temperatures in subsequent reactions. - Consider using alternative coupling reagents or reaction conditions that are milder and do not promote the Beckmann rearrangement.
Difficulty in purifying the oxime Similar polarities of the oxime and impurities.- Utilize column chromatography with a carefully selected solvent gradient to improve separation. - Consider derivatization of the aldehyde impurity to facilitate its removal.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the synthesis of aryl oximes and can be adapted for 3-Fluoro-4-nitrobenzaldehyde.

  • Materials:

    • 3-Fluoro-4-nitrobenzaldehyde

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate or other suitable base

    • Ethanol or Methanol

    • Water

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 3-Fluoro-4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a methanol/water mixture.

    • Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base like sodium acetate (1.1-1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer to obtain the crude this compound.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow Experimental Workflow: Oxime Synthesis and Side Product Formation cluster_synthesis Oxime Synthesis cluster_purification Purification cluster_side_reactions Potential Side Reactions / Impurities start 3-Fluoro-4-nitrobenzaldehyde reaction Oximation Reaction start->reaction reagents Hydroxylamine Hydrochloride (Base, Solvent) reagents->reaction product Crude this compound reaction->product purification Column Chromatography or Recrystallization product->purification unreacted Unreacted Aldehyde product->unreacted Incomplete Reaction pure_product Purified Oxime purification->pure_product hydrolysis Hydrolysis (Acid/Base) pure_product->hydrolysis beckmann Beckmann Rearrangement (Acid/Heat) pure_product->beckmann hydrolysis->start Forms Aldehyde nitrile 3-Fluoro-4-nitrobenzonitrile beckmann->nitrile

Caption: Workflow for the synthesis of this compound and potential side reactions.

troubleshooting_logic Troubleshooting Logic for Impurities cluster_impurities Identify Impurity cluster_causes Determine Potential Cause cluster_solutions Implement Solution start Impurity Detected in Oxime Sample aldehyde Starting Aldehyde Detected start->aldehyde nitrile Nitrile Detected start->nitrile cause_aldehyde Incomplete Reaction OR Hydrolysis aldehyde->cause_aldehyde cause_nitrile Beckmann Rearrangement nitrile->cause_nitrile solution_aldehyde Optimize reaction conditions. Neutralize during workup. Purify via chromatography. cause_aldehyde->solution_aldehyde solution_nitrile Avoid high temperatures. Avoid acidic conditions. cause_nitrile->solution_nitrile

Caption: Troubleshooting logic for identifying and addressing common impurities in oxime reactions.

References

Technical Support Center: 3-Fluoro-4-nitrobenzaldehyde Oxime Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Fluoro-4-nitrobenzaldehyde oxime.

Frequently Asked Questions (FAQs)

Q1: What is a general protocol for the synthesis of this compound?

A common and effective method for the synthesis of this compound involves the reaction of 3-Fluoro-4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The base is crucial for neutralizing the HCl salt of hydroxylamine, thus liberating the free hydroxylamine nucleophile.

Experimental Protocols

Protocol 1: General Synthesis of this compound

  • Dissolution: Dissolve 3-Fluoro-4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of methanol and water.[1][2]

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.1-1.5 equivalents) to the solution. Subsequently, add a base such as sodium acetate, sodium carbonate, or pyridine (1.1-2.0 equivalents) portion-wise while stirring.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[1][2]

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Suggested Solution
Incomplete reaction - Increase the reaction time and continue to monitor by TLC. - Gently heat the reaction mixture (40-60 °C) to increase the reaction rate. - Ensure the base was added in a sufficient amount to neutralize the hydroxylamine hydrochloride.
Poor quality of starting material - Verify the purity of the 3-Fluoro-4-nitrobenzaldehyde, as impurities can interfere with the reaction. The starting material should be a white to off-white powder or crystal.[3] - Use fresh hydroxylamine hydrochloride, as it can degrade over time.
Sub-optimal pH The rate of oxime formation is often pH-dependent. If using a weak base like sodium acetate, the pH might not be optimal. Consider using a slightly stronger base like sodium carbonate.

Problem 2: Presence of multiple spots on TLC, indicating side products.

Possible Cause Suggested Solution
Formation of nitrile - Overheating the reaction can lead to the dehydration of the oxime to form the corresponding nitrile (3-Fluoro-4-nitrobenzonitrile).[4] Avoid excessive heating and prolonged reaction times. - The choice of catalyst can also influence nitrile formation. For oxime synthesis, milder conditions are preferred.
Unreacted starting material - This indicates an incomplete reaction. Refer to the solutions for "Low or no product yield".
Degradation of starting material - 3-Fluoro-4-nitrobenzaldehyde can be sensitive to strongly basic conditions. Ensure the base is added gradually and avoid using overly strong bases if possible.

Problem 3: Difficulty in purifying the product.

Possible Cause Suggested Solution
Product is an oil or does not crystallize - Attempt purification by column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Contamination with inorganic salts - If a solid product is obtained, wash it thoroughly with cold water to remove any residual inorganic salts from the base used in the reaction.
Co-elution of impurities during chromatography - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Aldehyde Oximation

AldehydeReagentsSolventTemperatureTimeYield (%)Reference
4-NitrobenzaldehydeNH₂OH·HCl, NaHCO₃Mineral Water/Methanol (1:1)Room Temp.10 min99[1]
BenzaldehydeNH₂OH·HCl, Oxalic AcidCH₃CNReflux60 min95[2]
4-ChlorobenzaldehydeNH₂OH·HCl, Anhydrous FeSO₄DMFReflux3.2 h92[4]
BenzaldehydeNH₂OH·HCl, nano Fe₃O₄Solvent-free70-80 °C20 min>95[5]

Note: This data is for analogous compounds and serves as a guide for optimizing the reaction for 3-Fluoro-4-nitrobenzaldehyde.

Visualizations

experimental_workflow start Start: 3-Fluoro-4-nitrobenzaldehyde dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve add_reagents Add Hydroxylamine HCl and Base (e.g., NaOAc) dissolve->add_reagents react Stir at RT or gentle heat (Monitor by TLC) add_reagents->react workup Reaction Complete? (Decision) react->workup filtration Filter Precipitate workup->filtration Yes (Precipitate) evaporation Evaporate Solvent workup->evaporation No (In Solution) purification Purify Crude Product (Recrystallization or Chromatography) filtration->purification evaporation->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low/No Yield check_reaction Check TLC for Starting Material start->check_reaction purify Purification Issues start->purify incomplete Incomplete Reaction check_reaction->incomplete Present degradation Degradation/Side Products check_reaction->degradation Absent/Multiple Spots optimize Increase Time/Temp Check Base Stoichiometry incomplete->optimize check_conditions Review Reaction Conditions (Temp, Base Strength) degradation->check_conditions chromatography Use Column Chromatography purify->chromatography

Caption: Troubleshooting logic for low yield in oxime synthesis.

References

stability issues and degradation of 3-Fluoro-4-nitrobenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation of 3-Fluoro-4-nitrobenzaldehyde oxime.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: Oximes can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the cleavage of the C=N bond to regenerate the aldehyde and hydroxylamine.

  • Temperature: Elevated temperatures can accelerate degradation processes. For long-term storage, refrigeration is recommended.

  • Light: Photochemical degradation is a possibility for aromatic nitro compounds. Therefore, it is advisable to store the compound in an amber vial or in the dark.

  • Presence of Oxidizing or Reducing Agents: The nitro group is susceptible to reduction, which can lead to the formation of various reduction products (e.g., nitroso, hydroxylamino, or amino derivatives). The oxime functional group itself can also be sensitive to certain oxidizing agents.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. A refrigerator at 2-8 °C is a suitable storage environment. For long-term storage, keeping it in a freezer at -20 °C may be beneficial.

Q3: What are the potential degradation products of this compound?

  • 3-Fluoro-4-nitrobenzaldehyde: This would be the product of hydrolysis of the oxime bond.

  • Hydroxylamine: Also a product of oxime hydrolysis.

  • Reduction products: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, leading to the formation of 3-fluoro-4-nitrosobenzaldehyde oxime, 3-fluoro-4-(hydroxylamino)benzaldehyde oxime, or 3-fluoro-4-aminobenzaldehyde oxime.

Q4: How can I monitor the purity and degradation of my this compound sample?

A4: The purity and stability of the compound can be monitored using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent compound from its potential degradation products.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity of a sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and detect major impurities.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of the parent compound and any degradation products.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low yield during synthesis Incomplete reaction; degradation of the product during workup.Ensure the reaction goes to completion by monitoring with TLC or HPLC. Use mild workup conditions, avoiding strong acids or bases and high temperatures.
Presence of multiple spots on TLC after storage Degradation of the compound.Review storage conditions. The compound should be stored in a cool, dark, and dry place. Consider repurifying the material before use if significant degradation has occurred.
Inconsistent results in biological assays Use of a degraded sample.Always use a freshly prepared solution of the compound for assays. If the stock solution is stored, its stability under the storage conditions should be validated. Check the purity of the compound before use.
Color change of the solid material upon storage Potential decomposition. Nitro compounds can sometimes be light-sensitive and may change color.While a slight color change may not always indicate significant decomposition, it is a warning sign. It is recommended to re-analyze the purity of the material before use.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of aryl oximes and can be adapted for 3-Fluoro-4-nitrobenzaldehyde.[1]

Materials:

  • 3-Fluoro-4-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or other mild base

  • Ethanol or a mixture of water and a polar solvent like methanol[1]

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1 equivalent of 3-Fluoro-4-nitrobenzaldehyde in ethanol in a round-bottom flask.

  • In a separate flask, dissolve 1.1 to 1.5 equivalents of hydroxylamine hydrochloride and an equivalent amount of sodium bicarbonate in a minimal amount of water.

  • Add the aqueous hydroxylamine solution to the aldehyde solution dropwise with stirring at room temperature.

  • Monitor the reaction progress using TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Add deionized water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude oxime.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Stability Assessment of this compound by HPLC

Objective: To assess the stability of the compound under specific conditions (e.g., different pH, temperature, or light exposure).

Materials:

  • A purified sample of this compound

  • HPLC grade acetonitrile and water

  • Buffers of desired pH (e.g., pH 4, 7, and 9)

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of the oxime in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • For each condition to be tested, dilute the stock solution with the appropriate buffer to a final working concentration (e.g., 50 µg/mL).

  • Time Zero (T₀) Sample: Immediately after preparation, inject an aliquot of each solution into the HPLC system to get the initial purity profile.

  • Incubation: Store the remaining solutions under the desired conditions (e.g., 40 °C in a stability chamber, exposed to UV light, etc.).

  • Time Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot from each solution and inject it into the HPLC.

  • Data Analysis:

    • Determine the peak area of the parent compound and any new peaks that appear (degradation products).

    • Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.

    • Summarize the data in a table.

Data Presentation

Table 1: Stability of this compound under Various Conditions
Condition Time (hours) % Parent Compound Remaining Major Degradation Product(s) (if any)
pH 4 (40 °C) 0100-
24
48
72
pH 7 (40 °C) 0100-
24
48
72
pH 9 (40 °C) 0100-
24
48
72
Aqueous Solution (Exposed to UV Light) 0100-
24
48
72

Visualizations

G cluster_synthesis Synthesis Workflow start 3-Fluoro-4-nitrobenzaldehyde reagents NH2OH.HCl, Base Solvent start->reagents Add reaction Reaction at Room Temp. reagents->reaction workup Workup (Extraction, Drying) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Acid or Base) parent->hydrolysis reduction Reduction parent->reduction aldehyde 3-Fluoro-4-nitrobenzaldehyde hydrolysis->aldehyde hydroxylamine Hydroxylamine hydrolysis->hydroxylamine amino_oxime 3-Fluoro-4-aminobenzaldehyde Oxime reduction->amino_oxime

Caption: Hypothetical degradation pathways for this compound.

G cluster_troubleshooting Troubleshooting Decision Tree start Inconsistent Experimental Results? check_purity Check Purity of Starting Material (TLC/HPLC) start->check_purity check_storage Review Storage Conditions (Cool, Dark, Dry) start->check_storage is_pure Is it Pure? check_purity->is_pure repurify Repurify the Compound is_pure->repurify No check_solution Is the Solution Freshly Prepared? is_pure->check_solution Yes repurify->check_purity prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh No investigate_other Investigate Other Experimental Parameters check_solution->investigate_other Yes prepare_fresh->investigate_other

References

Technical Support Center: Troubleshooting Peak Broadening in NMR of 3-Fluoro-4-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of 3-Fluoro-4-nitrobenzaldehyde oxime, specifically focusing on the phenomenon of peak broadening.

Troubleshooting Guides

This section offers a question-and-answer format to directly address specific problems you might be facing in the lab.

Question 1: Why are the peaks in my ¹H NMR spectrum of this compound broad and poorly resolved?

Answer: Peak broadening in the NMR spectrum of this compound can arise from several factors, ranging from sample preparation to the inherent chemical properties of the molecule. Here’s a step-by-step guide to troubleshoot this issue:

1. Review Your Sample Preparation:

  • Concentration: Highly concentrated samples can lead to intermolecular interactions and aggregation, causing peak broadening.[1] Try preparing a more dilute sample.

  • Solubility: Ensure your compound is fully dissolved in the deuterated solvent. Any undissolved microscopic particles will lead to magnetic field inhomogeneity and broad peaks.[1] If solubility is an issue, consider gentle heating or sonication. If the problem persists, you may need to try a different deuterated solvent.

  • Purity: Impurities, especially paramagnetic metal ions, can cause significant line broadening. Ensure your sample is purified and that your NMR tube and solvent are free from contaminants.

  • Solvent Choice: The choice of solvent can influence the chemical shifts and resolution of your spectrum. Common choices include CDCl₃, DMSO-d₆, and Acetone-d₆. For oximes, DMSO-d₆ can be particularly useful for observing the hydroxyl proton due to its ability to disrupt intermolecular hydrogen bonding.

2. Check Instrument Parameters:

  • Shimming: Poor shimming of the magnetic field is a very common cause of broad peaks. Re-shim the spectrometer before acquiring your spectrum.

  • Locking: Ensure the spectrometer is properly locked onto the deuterium signal of your solvent. An unstable lock will result in distorted and broad lines.

3. Consider Chemical Exchange Phenomena:

  • E/Z Isomerization: Oximes can exist as a mixture of E and Z isomers. If the rate of interconversion between these isomers is on the NMR timescale (intermediate exchange), the corresponding peaks will be broad. This is a very likely cause of peak broadening for your compound. To investigate this, you can perform variable temperature (VT) NMR experiments.

    • At low temperatures , the exchange slows down, and you should observe sharp, distinct peaks for each isomer.

    • At high temperatures , the exchange becomes rapid, and you will observe a single, sharp, averaged peak.

    • If your peaks are broad at room temperature, it suggests you are in the intermediate exchange regime.

Question 2: I suspect E/Z isomerization is causing the peak broadening. How do I confirm this and obtain a sharp spectrum?

Answer: As mentioned above, variable temperature (VT) NMR is the primary tool to investigate dynamic processes like E/Z isomerization.

  • Experimental Protocol for Variable Temperature (VT) NMR:

    • Prepare a sample of your this compound in a suitable deuterated solvent with a high boiling point, such as DMSO-d₆ or toluene-d₈, to allow for a wide temperature range.

    • Start by acquiring a spectrum at room temperature.

    • Gradually increase the temperature in increments of 10-20 K and acquire a spectrum at each temperature. Observe the changes in peak shape. If the peaks sharpen and coalesce into a single peak, this is strong evidence for fast exchange at higher temperatures.

    • If possible with your instrument and solvent, cool the sample down in increments of 10-20 K from room temperature. If the broad peaks resolve into two distinct sets of sharp signals, this confirms slow exchange at lower temperatures and the presence of both isomers.

  • Interpreting the Results: By analyzing the spectra at different temperatures, you can not only confirm the presence of isomers but also potentially calculate the kinetic and thermodynamic parameters of the isomerization process. For the purpose of obtaining a clean spectrum for structural confirmation, acquiring the spectrum at a temperature where the exchange is either very slow or very fast will provide sharp peaks.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

  • Aromatic Protons: The protons on the aromatic ring will be in the range of 7.5-8.5 ppm. The strong electron-withdrawing nitro group will deshield these protons, shifting them downfield.[3] The fluorine atom will also influence the chemical shifts and will introduce additional splitting (coupling).

  • Aldehyde Proton (CH=N): The proton of the oxime functional group is expected to appear as a singlet in the range of 8.0-8.5 ppm.[2]

  • Oxime Proton (N-OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. In a non-hydrogen bonding solvent like CDCl₃, it may be broad and difficult to observe. In DMSO-d₆, it is typically a sharp singlet and can appear further downfield, often above 10 ppm.[2]

Q2: How will the fluorine atom affect the ¹H NMR spectrum?

A2: The ¹⁹F nucleus has a spin of 1/2 and will couple with nearby protons. You should expect to see additional splitting in the signals of the aromatic protons adjacent to the fluorine atom. This splitting is known as ³JHF (through-bond) or through-space coupling. The magnitude of these coupling constants can provide valuable structural information.

Q3: What should I consider when preparing my NMR sample of this compound?

A3: A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

ParameterRecommendationRationale
Sample Amount 5-10 mg for ¹H NMRTo ensure good signal-to-noise without causing concentration-dependent broadening.
Solvent Volume 0.6-0.7 mLTo ensure the sample height is appropriate for the instrument's detection coil.
Solvent Choice CDCl₃, Acetone-d₆, or DMSO-d₆Choose a solvent in which your compound is highly soluble. DMSO-d₆ is often a good choice for observing exchangeable protons like the oxime OH.
Filtration Filter the sample through a small plug of glass wool in a Pasteur pipette.To remove any particulate matter that can degrade spectral quality.
Tube Quality Use clean, high-quality NMR tubes.Scratches or imperfections in the glass can distort the magnetic field.

Q4: Could aggregation be a cause of peak broadening?

A4: Yes, oximes are known to form hydrogen-bonded dimers or larger aggregates, especially at higher concentrations. This can lead to peak broadening. Using a more dilute solution or a hydrogen-bond-disrupting solvent like DMSO-d₆ can help to mitigate this effect.

Experimental Protocols

Synthesis of this compound:

A general and reliable method for the synthesis of aldoximes involves the reaction of the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base.[2]

  • Dissolve 3-Fluoro-4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (NH₂OH·HCl, approximately 1.1-1.5 equivalents) and a base such as sodium acetate (CH₃COONa) or sodium hydroxide (NaOH) (approximately 1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion , the product can be isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure oxime.

Standard ¹H NMR Sample Preparation:

  • Weigh 5-10 mg of your purified this compound into a clean, dry vial.

  • Add approximately 0.7 mL of your chosen deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

  • Prepare a filter by placing a small plug of glass wool into a Pasteur pipette.

  • Filter the solution directly into a clean, high-quality 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside with a tissue dampened with acetone or isopropanol to remove any dust or fingerprints.

  • Place the NMR tube into a spinner turbine and adjust the depth using the spectrometer's sample gauge.

Visualizations

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Initial_Checks Initial Checks cluster_Advanced_Troubleshooting Advanced Troubleshooting cluster_Solutions Potential Solutions Broad_Peaks Broad NMR Peaks Observed Sample_Prep Review Sample Preparation (Concentration, Solubility, Purity) Broad_Peaks->Sample_Prep Start Here Instrument_Params Check Instrument Parameters (Shimming, Locking) Broad_Peaks->Instrument_Params Chem_Exchange Investigate Chemical Exchange (E/Z Isomerization) Sample_Prep->Chem_Exchange If sample prep is optimal Adjust_Sample Adjust Sample (Dilute, Change Solvent) Sample_Prep->Adjust_Sample If issues found Instrument_Params->Chem_Exchange If instrument is optimized Re_Shim Re-shim Spectrometer Instrument_Params->Re_Shim If issues found VT_NMR Perform Variable Temperature (VT) NMR Chem_Exchange->VT_NMR Acquire_VT Acquire Spectrum at High/Low Temp VT_NMR->Acquire_VT Confirmation

Caption: A flowchart for troubleshooting broad peaks in the NMR spectrum.

This guide provides a comprehensive starting point for addressing peak broadening in the NMR analysis of this compound. By systematically working through these troubleshooting steps, researchers can identify the root cause of the problem and obtain high-quality spectra for their analysis.

References

Technical Support Center: 3-Fluoro-4-nitrobenzaldehyde Oxime Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Fluoro-4-nitrobenzaldehyde oxime.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: The most common impurity is typically the unreacted starting material, 3-Fluoro-4-nitrobenzaldehyde.[1] Other potential impurities can include:

  • Positional isomers of the starting material, such as 4-fluoro-3-nitrobenzaldehyde, which may have been present in the initial aldehyde.[2][3]

  • Side-products from the oximation reaction, such as imine derivatives, which can form at elevated temperatures.[1]

  • Residual reagents from the synthesis, such as hydroxylamine salts or bases.

Q2: What are the recommended methods for purifying this compound?

A2: The primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization is effective for removing less soluble or more soluble impurities. A common solvent system for similar oximes is a mixture of ethyl acetate and hexane.[1]

  • Silica gel column chromatography is highly effective for separating the oxime from the unreacted aldehyde and other non-polar impurities.[1][4]

Q3: How can I monitor the purity of my this compound?

A3: Purity can be monitored using techniques such as:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of the starting aldehyde and other impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and separation of isomers.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify impurities.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low Purity After Recrystallization The chosen solvent system is not optimal for separating the oxime from impurities.- Experiment with different solvent ratios (e.g., varying the ethyl acetate/hexane ratio).- Try alternative solvent systems such as methanol/water.[1]- Ensure slow cooling to allow for selective crystal formation.
Co-elution of Impurities During Column Chromatography The solvent system (eluent) is not providing adequate separation on the silica gel.- Adjust the polarity of the eluent. A gradient of ethyl acetate in hexane is a good starting point.[1]- Ensure the column is packed properly to avoid channeling.- Use a finer mesh silica gel for better resolution.
Product is an Oil Instead of a Solid The product may be impure, leading to a depression of the melting point.- Attempt to purify a small sample by column chromatography to see if a solid can be obtained.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
Presence of Unreacted Aldehyde in the Final Product The oximation reaction did not go to completion.- If the amount of residual aldehyde is significant, consider re-subjecting the material to the reaction conditions with additional hydroxylamine.- For small amounts, purification by column chromatography is the most effective method.[1]

Data Presentation

Table 1: Purity and Recovery Data for 4-Fluorobenzaldehyde Oxime Purification Methods

Purification Method Solvent System Purity Achieved (%) Recovery (%) Source
RecrystallizationEthyl acetate/hexane99.585[1]
RecrystallizationMethanol/water97.278[1]
Column ChromatographySilica gel (ethyl acetate/hexane gradient)>99Not Specified[1]

Experimental Protocols

1. Recrystallization Protocol (General)

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethyl acetate).

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Slowly add a non-solvent (e.g., hexane) until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

2. Column Chromatography Protocol (General)

  • Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude oxime in a minimal amount of the chromatography eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a low polarity solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure oxime.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow start Crude this compound assess_purity Assess Purity (TLC/HPLC) start->assess_purity high_impurity High Level of Impurities assess_purity->high_impurity >5% impurities low_impurity Low Level of Impurities assess_purity->low_impurity <5% impurities column_chromatography Column Chromatography high_impurity->column_chromatography recrystallization Recrystallization low_impurity->recrystallization final_purity_check Final Purity Check (HPLC/NMR) column_chromatography->final_purity_check recrystallization->final_purity_check final_product Pure this compound final_purity_check->final_product Purity Confirmed

Caption: Purification workflow for this compound.

TroubleshootingGuide start Purification Issue Identified issue_type What is the nature of the issue? start->issue_type low_purity Low Purity issue_type->low_purity Purity oily_product Product is an Oil issue_type->oily_product Physical State unreacted_sm Unreacted Starting Material Present issue_type->unreacted_sm Composition recrystallization_fail Recrystallization Ineffective low_purity->recrystallization_fail From Recrystallization chromatography_fail Chromatography Co-elution low_purity->chromatography_fail From Chromatography induce_crystallization Induce Crystallization oily_product->induce_crystallization rerun_reaction Re-run reaction unreacted_sm->rerun_reaction High Amount purify_by_chromatography Purify by Column Chromatography unreacted_sm->purify_by_chromatography Low Amount optimize_solvent Optimize Recrystallization Solvent System recrystallization_fail->optimize_solvent adjust_eluent Adjust Chromatography Eluent Polarity chromatography_fail->adjust_eluent triturate Triturate with non-polar solvent induce_crystallization->triturate purify_small_sample Purify small sample via chromatography induce_crystallization->purify_small_sample

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 3-Fluoro-4-nitrobenzaldehyde oxime, with a specific focus on the challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The most significant concern is thermal management. The reaction to form the oxime can be exothermic. More critically, the starting material and product are nitrated aromatic compounds, which can be thermally unstable.[1] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing unwanted side reactions, product decomposition, and a dangerous thermal runaway event.[1][2] It is crucial to conduct thermal stability studies (e.g., DSC/TGA) on all reactants, intermediates, and the final product before attempting to scale up.[1]

Q2: My reaction yield is low on a larger scale compared to my lab-scale experiments. What are the common causes?

A2: Low yields during scale-up can stem from several factors:

  • Inadequate Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high concentration, leading to side reactions. It can also result in incomplete conversion if the reactants are not brought into sufficient contact.

  • Poor Temperature Control: As mentioned, runaway temperatures can degrade the product or starting material.[1]

  • Sub-optimal pH: The formation of oximes is pH-sensitive.[3] The reaction rate is often optimal in a mildly acidic to neutral range. On a larger scale, localized pH changes can be more pronounced if mixing is poor.

  • Reaction Time: Direct extrapolation of reaction time from small to large scale may not be accurate due to differences in heat and mass transfer. The reaction should be monitored by a reliable method (TLC, HPLC, GC) to determine its actual endpoint.

Q3: I am observing multiple spots on my TLC plate post-reaction. What are these impurities?

A3: Besides unreacted 3-Fluoro-4-nitrobenzaldehyde, the additional spots could be:

  • (E/Z) Geometric Isomers: The resulting oxime has a C=N double bond, which can lead to the formation of two geometric isomers (syn and anti, or E and Z).[4] These isomers may have different polarities and appear as separate spots on a TLC plate.

  • Beckmann Rearrangement Product: At elevated temperatures, the oxime can undergo a Beckmann rearrangement to form an amide, although this is more common with ketoximes or under strongly acidic conditions.[5]

  • Hydrolysis: During aqueous work-up, particularly under acidic conditions, the oxime can hydrolyze back to the starting aldehyde.[3]

Q4: How does the choice of solvent impact the reaction at scale?

A4: The solvent is critical for several reasons during scale-up:

  • Solubility: It must keep all reactants and intermediates in solution to ensure a homogeneous reaction.

  • Heat Transfer: The solvent acts as the primary medium for heat removal. Solvents with good heat capacity and appropriate boiling points are desirable to help manage the reaction exotherm.

  • Work-up: The choice of solvent will affect the ease of product isolation. It should allow for efficient extraction and crystallization of the final product. For example, using a water-miscible solvent like ethanol might require a solvent swap or addition of a large volume of water for extraction.[6]

Q5: Is a base necessary for this reaction?

A5: Often, yes. The reaction typically uses hydroxylamine hydrochloride (NH₂OH·HCl). A base (such as sodium acetate, sodium carbonate, or pyridine) is added to neutralize the HCl released, freeing the hydroxylamine nucleophile to react with the aldehyde.[6][7] Some modern procedures utilize systems like mineral water or specific catalysts that may not require an additional base, but for traditional setups, a base is standard to drive the reaction to completion.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor or Incomplete Conversion 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inefficient mixing at scale. 4. Incorrect stoichiometry (insufficient hydroxylamine). 5. pH of the reaction mixture is too low.1. Monitor the reaction using TLC or HPLC until the starting material is consumed. 2. Cautiously increase the temperature, ensuring it remains well below the decomposition onset temperature. 3. Ensure the reactor's agitation is sufficient for the batch volume. Consider impeller design and speed. 4. Use a slight excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride and the corresponding amount of base. 5. Ensure an adequate amount of base is used to neutralize the HCl generated from hydroxylamine hydrochloride.
Exothermic Event / Poor Temperature Control 1. The reaction is inherently exothermic. 2. Reagent addition is too fast. 3. Inadequate cooling capacity for the reactor volume.[1]1. Perform reaction calorimetry (RC1) to quantify the heat of reaction before scaling up.[2] 2. Implement a semi-batch process where one of the reagents is added slowly and controllably, allowing the cooling system to keep pace.[2] 3. Ensure the jacketed reactor has sufficient cooling power. Lower the temperature of the cooling fluid if possible. Dilute the reaction mixture with more solvent to act as a heat sink.
Product Purity Issues 1. Formation of E/Z isomers complicates crystallization.[4] 2. Side products formed due to high temperatures. 3. Product degradation during work-up.1. Isomers can sometimes be managed by specific crystallization conditions (solvent, temperature). If high purity of a single isomer is required, flash column chromatography may be necessary.[8] 2. Maintain strict temperature control throughout the reaction. 3. Avoid prolonged exposure to strong acids or high temperatures during isolation steps.
Difficult Product Isolation 1. Product "oiling out" instead of crystallizing. 2. Product is too soluble in the work-up solvent.1. Perform a solvent screen to find a suitable anti-solvent or crystallization solvent system. Seeding with a small crystal of pure product can help induce crystallization. 2. Ensure the organic solvent used for extraction is sufficiently non-polar. Re-extract the aqueous layer if significant product loss is suspected.

Quantitative Data

Table 1: Comparison of Selected Reaction Conditions for Aryl Oxime Synthesis

Aldehyde SubstrateReagents & ConditionsTimeYieldReference
4-NitrobenzaldehydeNH₂OH·HCl, Mineral Water/Methanol (1:1), Room Temp10 min95%[8]
4-NitrobenzaldehydeNH₂OH·HCl, Sodium Acetate, Ethanol, Reflux--[7]
m-NitrobenzaldehydeNH₂OH·HCl, Na₂CO₃, Ethanol, Microwave 90°C5 min85.9%[6]
BenzaldehydeNH₂OH·HCl, Oxalic Acid, Acetonitrile, Reflux60 min95%[9]

Table 2: Physical Properties of 3-Fluoro-4-nitrobenzaldehyde

PropertyValueReference
Molecular FormulaC₇H₄FNO₃[10]
Molecular Weight169.11 g/mol [10]
AppearanceWhite to off-white powder/crystal[10]
Melting Point57-58 °C[10]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis in Methanol/Water

This protocol is adapted from a high-yield method reported for a similar substrate.[8]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-4-nitrobenzaldehyde (1.0 eq).

  • Reagent Addition: Add a solvent mixture of methanol and water (1:1 v/v). To this suspension, add hydroxylamine hydrochloride (1.2 eq).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting aldehyde spot disappears.

  • Work-up: Once the reaction is complete, add ethyl acetate to the reaction mixture. Transfer the mixture to a separatory funnel and wash with water, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) or by flash column chromatography to obtain the pure this compound.

Considerations for Scale-Up:

  • Reactor: Use a jacketed glass reactor with overhead stirring and a temperature probe.

  • Reagent Addition: Instead of adding all reagents at once, consider adding a solution of hydroxylamine hydrochloride in water to the solution/slurry of the aldehyde in the organic solvent over a period of time to control the exotherm.

  • Heat Management: Circulate a coolant through the reactor jacket to maintain the desired temperature.

  • Safety: Perform the reaction in a well-ventilated area (fume hood or walk-in hood). Have appropriate quench materials and emergency procedures in place based on prior thermal hazard analysis.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions A 3-Fluoro-4-nitrobenzaldehyde C Solvent (e.g., EtOH, MeOH/H2O) Base (e.g., NaOAc, Na2CO3) Room Temp. or Heat B Hydroxylamine Hydrochloride (NH2OH·HCl) D This compound (E/Z Isomers Possible) C->D Addition-Elimination

Caption: General synthesis pathway for this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Is the reaction complete? (Monitor by TLC/HPLC) start->check_reaction check_stoich Check Stoichiometry (Slight excess of NH2OH·HCl?) check_reaction->check_stoich Yes action_time Increase reaction time or temperature cautiously check_reaction->action_time No check_conditions Review Reaction Conditions (Temp, Time, Solvent, pH) check_stoich->check_conditions Yes action_stoich Adjust reagent molar ratio check_stoich->action_stoich No check_workup Review Work-up & Purification (Extraction losses? Purity issues?) check_conditions->check_workup Yes action_conditions Optimize solvent, pH, or catalyst check_conditions->action_conditions No action_workup Modify extraction/crystallization solvents. Consider chromatography. check_workup->action_workup No end Yield Improved check_workup->end Yes action_time->end action_stoich->end action_conditions->end action_workup->end

Caption: A logical workflow for troubleshooting low reaction yields.

Scale_Up_Safety lab_scale 1. Lab-Scale Synthesis (Establish Baseline) hazard_eval 2. Preliminary Hazard Evaluation (Review Literature & SDS) lab_scale->hazard_eval thermal_analysis 3. Thermal Stability Analysis (DSC/TGA on reactants & product) Determine onset of decomposition hazard_eval->thermal_analysis calorimetry 4. Reaction Calorimetry (RC1) (Measure heat of reaction & gas evolution) Simulate worst-case scenarios thermal_analysis->calorimetry risk_assessment 5. Risk Assessment (Can heat be removed at scale?) Is emergency venting needed? calorimetry->risk_assessment risk_assessment->hazard_eval Risk Unacceptable (Redesign Process) pilot_scale 6. Pilot-Scale Run (Controlled addition, robust cooling) risk_assessment->pilot_scale Risk Acceptable full_scale 7. Full-Scale Production pilot_scale->full_scale

Caption: A workflow outlining critical safety assessments for process scale-up.

References

preventing isomerization of 3-Fluoro-4-nitrobenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the isomerization of 3-Fluoro-4-nitrobenzaldehyde Oxime during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the isomerization of this compound?

A1: Due to the restricted rotation around the carbon-nitrogen double bond (C=N), this compound can exist as two distinct geometric isomers.[1][2][3] These isomers are typically referred to as syn and anti (or E and Z). The syn isomer has the hydroxyl (-OH) group and the aromatic ring's hydrogen on the same side of the C=N double bond, while in the anti isomer, they are on opposite sides.[3] While the energy barrier for interconversion in oximes is higher than in simple imines, allowing for their separation, isomerization can still occur under certain conditions.[4]

Q2: What primary factors can cause the unintended isomerization of my oxime sample?

A2: The most common factor inducing isomerization is the presence of acid.[5] Residual acid, such as hydrochloric acid (HCl) from the hydroxylamine hydrochloride starting material used in synthesis, can catalyze the conversion between syn and anti forms.[5] Other factors include temperature, choice of solvent, and exposure to light during storage or reaction.

Q3: How can I detect and quantify the different isomers of this compound?

A3: The presence and ratio of isomers can be reliably determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

  • HPLC: A reverse-phase or normal-phase HPLC method can separate the isomers, allowing for their quantification based on peak area.[6]

  • ¹H NMR Spectroscopy: The hydrogen atom attached to the C=N double bond (the oxime proton) and the aromatic protons will have distinct chemical shifts for the syn and anti isomers, enabling identification and ratio determination through signal integration.[6][8]

Q4: Which isomer of an oxime is generally more stable?

A4: The relative stability of oxime isomers can depend on the specific molecular structure and the conditions (e.g., solvent, solid state). For instance, in a study on acetophenone oxime, the E-isomer was found to be more stable than the Z-isomer.[8] However, for other oximes, the equilibrium can be influenced by the solvent or even shift upon storage in the solid state.[5] The presence of electron-withdrawing groups, like the nitro group in this compound, can also influence isomer stability.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis, purification, and handling of this compound.

Problem 1: My final product is a mixture of syn and anti isomers immediately after synthesis.

Probable Cause Recommended Solution
Incomplete neutralization of HCl from hydroxylamine hydrochloride (NH₂OH·HCl) starting material. Residual acid catalyzes isomerization.[5]Ensure the complete neutralization of HCl by using a sufficient molar excess of a base (e.g., NaHCO₃, K₂CO₃, NaOH). Monitor the pH of the reaction mixture to ensure it remains neutral or slightly basic upon reaction completion.[5]
Reaction Temperature Maintain a controlled and consistent temperature during the reaction. For many oxime syntheses, room temperature is sufficient.[10][11] Avoid excessive heating unless specified by the protocol, as it can provide the energy needed to overcome the isomerization barrier.
Choice of Base The choice of base can influence the final isomer ratio. In some mechanochemical syntheses, using NaOH resulted in the prevalence of the syn isomer, while Na₂CO₃ favored the anti isomer.[5] Consider screening different bases if a specific isomer is desired.

Problem 2: A pure, isolated isomer converts into a mixture during storage or downstream processing.

Probable Cause Recommended Solution
Acidic or Basic Contaminants Store the purified oxime in a neutral, dry environment. Ensure that solvents used for storage or subsequent reactions are free from acidic or basic impurities.
Solvent Effects Isomerization can occur in certain solvents. For example, some oximes have shown susceptibility to isomerization in chloroform (CDCl₃) over time.[5] If isomerization is observed, consider changing the solvent. Store the solid product dry whenever possible.
Exposure to Light or Heat Store the product in an amber vial or protected from light, and keep it in a cool, dark place. For long-term storage, refrigeration or freezing is recommended.

Experimental Protocols

Protocol 1: Synthesis of this compound with Isomerization Control

This protocol is adapted from established methods for synthesizing aryl oximes.[9][10]

Materials:

  • 3-Fluoro-4-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Methanol

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-Fluoro-4-nitrobenzaldehyde (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add hydroxylamine hydrochloride (1.2 eq) to the solution and stir until dissolved.

  • Slowly add sodium bicarbonate (1.5 eq) in portions to the stirring solution at room temperature. Effervescence will occur.

  • Monitor the pH of the mixture to ensure it is neutral or slightly basic (pH 7-8). Add more NaHCO₃ if necessary.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oxime.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: HPLC Analysis of Oxime Isomers

This method is a general guideline for separating oxime isomers, inspired by established analytical procedures.[6][12]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Prepare a standard solution of the oxime sample at approximately 1 mg/mL in methanol or acetonitrile.

  • Set the column temperature to 30 °C.

  • Set the UV detection wavelength to 240 nm.[12]

  • Inject the sample and run a gradient elution (e.g., starting from 70:30 A:B to 30:70 A:B over 20 minutes) to resolve the isomers.

  • Identify and quantify the syn and anti isomers based on their retention times and peak areas.

Data Presentation

Table 1: Comparison of Reaction Conditions for Aryl Oxime Synthesis

AldehydeReagentsSolventTimeYieldReference
4-NitrobenzaldehydeNH₂OH·HClMineral Water/Methanol (1:1)10 min99%[10]
Various AldehydesNH₂OH·HCl, Bi₂O₃Solvent-free (Grinding)5-20 min60-98%[11]
4-FluorobenzaldehydeNH₂OH·HCl, NaOHMethanol/Water2-4 hours75-80%[9]
BenzaldehydeNH₂OH·HCl, Oxalic AcidAcetonitrile (reflux)60 min95%[13]

Visualizations

Isomerization Process

Isomerization cluster_syn syn-Isomer cluster_anti anti-Isomer syn anti syn->anti H⁺, Δ, hν, Solvent

Caption: Equilibrium between syn and anti isomers of this compound.

Experimental Workflow for Isomer Control

Workflow start Start: Dissolve Aldehyde in MeOH/H₂O add_reagents Add NH₂OH·HCl and NaHCO₃ start->add_reagents ph_check Critical Step: Monitor pH (7-8) Ensure full neutralization add_reagents->ph_check react Stir at Room Temp (2-4h) ph_check->react pH OK workup Workup: Evaporate MeOH, Extract with EtOAc react->workup analysis Analysis: HPLC or NMR for Isomer Ratio workup->analysis purify Purification & Storage: Recrystallize, Store cool, dry, dark analysis->purify end_node End: Pure Oxime purify->end_node

Caption: Synthesis workflow highlighting the critical pH monitoring step for isomerization control.

Troubleshooting Decision Tree

Troubleshooting start Problem: Isomer mixture detected q1 When was the mixture detected? start->q1 a1 Immediately after synthesis q1->a1 Post-synthesis a2 During storage or downstream processing q1->a2 Post-purification q2 Was pH monitored and confirmed neutral/basic during reaction? a1->q2 q3 How is the pure isomer stored? a2->q3 sol1 Solution: Repeat synthesis, ensure complete neutralization of HCl with excess base. q2->sol1 No sol2 Solution: Check reaction temperature. Avoid excessive heat. q2->sol2 Yes sol3 Solution: Store solid, dry, in dark, and cool. Check solvents for acidic/basic impurities. q3->sol3

Caption: A decision tree to diagnose the cause of unintended oxime isomerization.

References

Technical Support Center: Catalyst Selection for Reactions Involving 3-Fluoro-4-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-nitrobenzaldehyde oxime. The information is designed to address specific issues that may be encountered during experimentation, with a focus on catalyst selection for common transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions performed on this compound?

A1: The most common catalytic reactions involving this compound are:

  • Reduction to 3-Fluoro-4-nitrobenzylamine: This involves the selective reduction of the oxime group to a primary amine.

  • Reduction to 3-Fluoro-4-nitrobenzylhydroxylamine: A more challenging reaction that aims to partially reduce the oxime to a hydroxylamine.

  • Dehydration to 3-Fluoro-4-nitrobenzonitrile: This reaction converts the oxime functional group into a nitrile.

Q2: How do the fluoro and nitro substituents on the aromatic ring affect catalyst selection?

A2: The electron-withdrawing nature of the fluoro and nitro groups can influence the reactivity of the oxime and the aromatic ring. The nitro group, in particular, is susceptible to reduction under certain catalytic hydrogenation conditions. This requires careful catalyst selection to achieve chemoselectivity for the desired transformation of the oxime group while preserving the nitro group.

Q3: What are the key challenges in the catalytic reduction of this compound?

A3: Key challenges include:

  • Over-reduction: The reduction of the oxime can proceed past the hydroxylamine stage to the amine, or the nitro group can be reduced.[1]

  • Catalyst poisoning: Sulfur-containing impurities or byproducts can poison noble metal catalysts.

  • Side reactions: Under acidic conditions, the Beckmann rearrangement can occur, forming an amide.[2]

Troubleshooting Guides

Problem 1: Low yield or no conversion during the reduction of this compound to the corresponding amine.
Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst has not been exposed to air or moisture for extended periods. Use a fresh batch of catalyst. Consider catalyst activation procedures if applicable (e.g., pre-reduction for some metal catalysts).
Catalyst Poisoning Purify the starting material to remove any potential catalyst poisons like sulfur compounds. Increase the catalyst loading, but be mindful of potential side reactions.
Inappropriate Catalyst For the reduction of oximes to amines, palladium-based catalysts are often effective.[3][4] Consider screening different catalysts such as Pd/C, Pd/Al2O3, or Raney Ni.[5]
Suboptimal Reaction Conditions Optimize the reaction temperature, pressure (for hydrogenation), and solvent. The reduction of oximes to amines can often be performed under mild conditions (e.g., 1 atm H2 in H2O).[3]
Poor Substrate Solubility Select a solvent system in which the this compound is fully soluble at the reaction temperature.
Problem 2: Formation of the primary amine as a byproduct during the intended reduction to hydroxylamine.
Possible Cause Suggested Solution
Over-reduction due to Catalyst Choice The choice of catalyst is crucial for selective reduction to hydroxylamines. Platinum-based catalysts, such as Pt/C, in the presence of a strong acid, have been traditionally used for this transformation.[1] Palladium catalysts tend to favor the formation of the amine.[4]
Harsh Reaction Conditions Reduce the reaction temperature and hydrogen pressure. Monitor the reaction closely and stop it once the starting material is consumed to prevent further reduction of the hydroxylamine.
Incorrect Additives The presence of a stoichiometric amount of a strong Brønsted acid is often necessary to achieve good selectivity for the hydroxylamine.[1]
Problem 3: Low yield during the dehydration of this compound to the nitrile.
Possible Cause Suggested Solution
Inefficient Catalyst System For the dehydration of oximes to nitriles, consider using an Appel-type dehydration protocol with a catalytic amount of triphenylphosphine oxide in the presence of oxalyl chloride and triethylamine.[6] Alternatively, acid salt catalysts like sodium bisulfate can be effective.[7]
Incomplete Reaction Increase the reaction time or temperature. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Hydrolysis of the Oxime Ensure anhydrous reaction conditions, as the presence of water can lead to the hydrolysis of the oxime back to the aldehyde.
Side Reactions The choice of dehydrating agent and reaction conditions should be mild enough to avoid unwanted side reactions on the fluoro and nitro-substituted ring.

Data Presentation

Table 1: Catalyst Systems for the Reduction of Aromatic Oximes to Primary Amines

CatalystReducing AgentSolventTemperature (°C)Pressure (atm)Yield (%)Reference
Heterogeneous Pd-basedH₂H₂ORoom Temp1High[3]
Raney NiH₂Basic conditions802091[4]
Pd/CH₂Acidic conditionsNot specifiedNot specifiedHigh[4]
Homogeneous Ru-catalystH₂Not specifiedNot specifiedNot specifiedup to 90[2]

Table 2: Catalyst Systems for the Selective Reduction of Oximes to Hydroxylamines

CatalystReducing AgentAdditiveSolventTemperature (°C)Noteworthy PointsReference
Pt-based heterogeneousH₂Strong Brønsted acidNot specifiedNot specifiedOne of the first successful systems.[1][1][8]
Ni/Co nanoparticles on SBA-15H₂NoneNot specifiedNot specifiedGood chemoselectivity for some arylketoximes.[1][1]
B(C₆F₅)₃H₂None1,4-dioxaneNot specifiedMetal-free homogeneous catalyst.[1][1]

Table 3: Catalyst Systems for the Dehydration of Aldoximes to Nitriles

Catalyst SystemReagentsSolventReaction TimeCatalyst LoadingYield (%)Reference
Appel-type DehydrationTriphenylphosphine oxide, oxalyl chloride, triethylamineNot specified< 10 min1 mol%High[6]
Acid Salt CatalysisSodium bisulfateXylenes0.5 - 9.5 hours25-50 wt%92.7 - 96.9[7]
Burgess ReagentMethyl N-(triethylammonium-sulfonyl)carbamateTHFNot specified1.5 equivalentsExcellent[9]

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Hydrogenation of this compound to 3-Fluoro-4-nitrobenzylamine

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or water).[3]

  • Catalyst Addition: Add the chosen heterogeneous catalyst (e.g., 5-10 mol% Pd/C or a heterogeneous palladium-based catalyst).[3]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-10 atm H₂) and stir the reaction mixture at the appropriate temperature (e.g., room temperature to 50 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: General Procedure for the Dehydration of this compound to 3-Fluoro-4-nitrobenzonitrile using an Acid Salt Catalyst

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1 equivalent), sodium bisulfate (e.g., 30 wt%), and a high-boiling solvent such as xylenes.[7]

  • Heating: Heat the reaction mixture to reflux (approximately 140-150 °C).[7]

  • Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC or GC analysis.

  • Work-up: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Purification: Filter the reaction mixture to remove the solid sodium bisulfate. Wash the solid with fresh solvent. Combine the filtrates and remove the solvent by rotary evaporation to obtain the crude nitrile, which can be further purified if necessary.[7]

Visualizations

Catalyst_Selection_Workflow start Desired Reaction for This compound reduction_amine Reduction to Amine start->reduction_amine reduction_hydroxylamine Reduction to Hydroxylamine start->reduction_hydroxylamine dehydration_nitrile Dehydration to Nitrile start->dehydration_nitrile catalyst_amine Recommended Catalysts: - Pd/C - Raney Ni - Heterogeneous Pd-based reduction_amine->catalyst_amine catalyst_hydroxylamine Recommended Catalysts: - Pt/C with strong acid - Ni/Co nanoparticles reduction_hydroxylamine->catalyst_hydroxylamine catalyst_nitrile Recommended Catalysts: - Appel-type (catalytic Ph3PO) - Acid Salts (NaHSO4) dehydration_nitrile->catalyst_nitrile

Caption: Catalyst selection workflow for common reactions.

Troubleshooting_Logic start Experiment Issue low_yield Low or No Yield start->low_yield byproduct Byproduct Formation start->byproduct cause_catalyst Inactive or Poisoned Catalyst low_yield->cause_catalyst cause_conditions Suboptimal Reaction Conditions low_yield->cause_conditions cause_over_reduction Over-reduction byproduct->cause_over_reduction cause_side_reaction Side Reaction (e.g., Beckmann) byproduct->cause_side_reaction solution_catalyst Use fresh catalyst Increase loading Purify starting material cause_catalyst->solution_catalyst solution_conditions Optimize T, P, solvent Ensure anhydrous conditions cause_conditions->solution_conditions solution_over_reduction Change catalyst (e.g., Pt for hydroxylamine) Reduce T and P Monitor reaction closely cause_over_reduction->solution_over_reduction solution_side_reaction Adjust pH (avoid strong acid for some reactions) Use milder reagents cause_side_reaction->solution_side_reaction

Caption: Troubleshooting logic for experimental issues.

References

Validation & Comparative

Confirming the Structure of 3-Fluoro-4-nitrobenzaldehyde Oxime: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative overview of X-ray crystallography as the gold standard for structure elucidation and contrasts it with other common analytical techniques, using the characterization of 3-fluoro-4-nitrobenzaldehyde oxime as a case study.

The precise arrangement of atoms within a molecule dictates its physical and chemical properties, its biological activity, and its potential interactions with other molecules. Therefore, rigorous structural confirmation is paramount. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable information about a molecule's connectivity and composition, single-crystal X-ray crystallography remains the most definitive method for determining the absolute three-dimensional structure of a crystalline solid[1][2].

This guide will delve into the experimental protocols for X-ray crystallography and compare its outputs with data obtainable from NMR and MS. While specific crystallographic data for this compound is not publicly available, we will use data from the closely related analogue, (E)-4-nitrobenzaldehyde oxime, to illustrate the depth of information this technique provides.

Comparison of Analytical Techniques for Structural Elucidation

The choice of analytical technique for structure confirmation depends on the nature of the sample, the information required, and the available resources. Below is a comparison of X-ray crystallography, NMR spectroscopy, and mass spectrometry.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, absolute configuration[1][2].Connectivity of atoms (through-bond correlations), chemical environment of nuclei, relative stereochemistry.Mass-to-charge ratio (m/z), elemental composition, fragmentation patterns.
Sample Requirements Single, high-quality crystal (typically >0.1 mm)[3].Soluble sample in a suitable deuterated solvent.Small sample quantity, can be in solid, liquid, or gas phase.
Advantages Unambiguous and definitive structural determination[1][2].Provides information about the molecule's structure in solution, which can be more biologically relevant. Can study dynamic processes.High sensitivity, requires very small amounts of sample. Provides accurate molecular weight.
Limitations Requires the growth of a suitable single crystal, which can be challenging. The determined structure is of the solid state, which may differ from the solution conformation.Does not provide absolute configuration. Signal overlap in complex molecules can make interpretation difficult.Does not provide information on the 3D arrangement of atoms or stereochemistry.

Experimental Protocols

Synthesis and Crystallization of this compound

The synthesis of this compound would typically proceed via the reaction of 3-fluoro-4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base.

General Synthesis Protocol: A mixture of the aldehyde (1 equivalent), hydroxylamine hydrochloride (1.2-1.5 equivalents), and a base such as sodium acetate or pyridine in a suitable solvent like ethanol/water is stirred, often under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by pouring the reaction mixture into water and collecting the precipitate by filtration. The crude product is then purified, typically by recrystallization.

Crystallization for X-ray Diffraction: Growing single crystals suitable for X-ray diffraction is often a matter of trial and error. Common techniques include:

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent[4][5].

  • Solvent Diffusion: A solution of the compound is prepared in a good solvent. A less polar "anti-solvent" in which the compound is poorly soluble is carefully layered on top. Over time, the solvents mix, reducing the solubility of the compound and promoting crystal growth[6].

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to induce crystallization[6].

The choice of solvent is crucial and is typically determined through solubility screening[5][6].

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer. An intense beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector[1][3].

Workflow for X-ray Crystallography:

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Final Structure Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mount_Crystal Mount_Crystal Crystallization->Mount_Crystal XRay_Diffraction XRay_Diffraction Mount_Crystal->XRay_Diffraction Collect_Data Collect_Data XRay_Diffraction->Collect_Data Solve_Phase_Problem Solve_Phase_Problem Collect_Data->Solve_Phase_Problem Build_Model Build_Model Solve_Phase_Problem->Build_Model Refine_Structure Refine_Structure Build_Model->Refine_Structure Final_Structure Final_Structure Refine_Structure->Final_Structure

Caption: Workflow for single-crystal X-ray crystallography.

The collected diffraction data is then processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. The final step involves refining the structural model to achieve the best possible fit with the experimental data.

Comparative Data

While the crystal structure of this compound is not available, we can compare the expected data with that of a close analogue, (E)-4-nitrobenzaldehyde oxime, and the precursor, 3-fluoro-4-nitrobenzaldehyde.

Crystallographic Data Comparison

The following table presents the crystallographic data for (E)-4-nitrobenzaldehyde oxime, which serves as a proxy for the type of information obtained from an X-ray diffraction experiment.

Parameter(E)-4-Nitrobenzaldehyde Oxime[7][8]
Formula C₇H₆N₂O₃
Molecular Weight 166.14
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 3.7737(2) Åb = 7.0363(3) Åc = 28.6651(14) Åα = 90°β = 91.237(3)°γ = 90°
Volume 760.96(6) ų
Z 4
Key Structural Features The oxime group has an E configuration. Molecules are linked into centrosymmetric dimers by O—H···N hydrogen bonds.

This level of detail, including bond lengths, bond angles, and intermolecular interactions, is unique to X-ray crystallography and is crucial for understanding the solid-state properties of a compound.

Spectroscopic Data Comparison

NMR and MS data provide complementary information to confirm the identity and purity of the synthesized compound.

¹H NMR Data of Related Compounds:

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
3-Fluoro-4-nitrobenzaldehyde -No specific data found, but expected signals for aldehydic proton and aromatic protons.
(E)-4-Nitrobenzaldehyde oxime [9]CDCl₃8.25-8.28 (q, 2H), 8.22 (s, 1H), 7.76-7.78 (q, 2H)
(E)-4-Fluorobenzaldehyde oxime [10]CDCl₃8.12 (s, 1H), 7.60-7.50 (m, 2H), 7.20-7.00 (m, 2H)

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the oxime proton (-NOH), the aldehydic proton (CH=N), and the three aromatic protons, with coupling patterns consistent with the substitution on the benzene ring.

Mass Spectrometry Data:

CompoundIonization MethodExpected [M+H]⁺ or M⁺•
This compound ESI or EIm/z 185.0417 (for C₇H₅FN₂O₃ + H)⁺
3-Fluoro-4-nitrobenzaldehyde [11]-Molecular Weight: 169.11
(E)-4-Nitrobenzaldehyde oxime -Molecular Weight: 166.14

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the target molecule with high accuracy.

Logical Relationship for Structure Confirmation

The following diagram illustrates the logical flow for confirming a chemical structure, highlighting the definitive role of X-ray crystallography.

G cluster_0 Initial Characterization cluster_1 Proposed Structure cluster_2 Definitive Confirmation cluster_3 Confirmed Structure NMR NMR Spectroscopy Proposed_Structure Proposed Structure (Connectivity & Formula) NMR->Proposed_Structure MS Mass Spectrometry MS->Proposed_Structure XRay X-ray Crystallography Proposed_Structure->XRay Requires Single Crystal Confirmed_Structure Confirmed 3D Structure XRay->Confirmed_Structure

Caption: Logical flow for unambiguous structure determination.

Conclusion

For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the unparalleled method. While NMR and mass spectrometry are essential tools for verifying the molecular formula and atomic connectivity, they cannot provide the absolute three-dimensional arrangement of atoms in the solid state. The detailed structural parameters obtained from X-ray crystallography, such as bond lengths, angles, and intermolecular interactions, are invaluable for understanding the compound's properties and for applications in drug design and materials science. Therefore, a combined analytical approach, with X-ray crystallography as the cornerstone for absolute structure determination, is the most rigorous and reliable strategy.

References

A Comparative Study of 3-Fluoro-4-nitrobenzaldehyde Oxime with Other Substituted Benzaldehyde Oximes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties and potential biological activities of 3-Fluoro-4-nitrobenzaldehyde oxime alongside unsubstituted benzaldehyde oxime, 4-fluorobenzaldehyde oxime, and 4-nitrobenzaldehyde oxime. The inclusion of these related compounds allows for an objective evaluation of the effects of fluorine and nitro functional groups on the benzaldehyde oxime scaffold. All quantitative data is summarized in structured tables, and detailed experimental protocols for the synthesis and characterization are provided.

Physicochemical Properties

PropertyThis compoundBenzaldehyde Oxime4-Fluorobenzaldehyde Oxime4-Nitrobenzaldehyde Oxime
Molecular Formula C₇H₅FN₂O₃C₇H₇NO[1]C₇H₆FNO[2]C₇H₆N₂O₃[3]
Molecular Weight 184.13 g/mol 121.14 g/mol [4]139.13 g/mol [2]166.14 g/mol [3]
Appearance Predicted: Crystalline solidWhite solid[5]White amorphous solid[2]Light yellow crystalline powder[6]
¹H NMR (CDCl₃, δ ppm) Predicted: ~8.3 (s, 1H, CH=N), ~7.5-8.2 (m, 3H, Ar-H)8.17 (s, 1H, CH), 7.24-7.56 (m, 5H, ph)[7]8.13 (s, 1H, CH=N), 7.07–7.59 (m, 4H, aromatic protons)[2]8.20 (s, 1H), 7.72–8.28 (m, 4H)[2]
¹³C NMR (CDCl₃, δ ppm) Predicted: ~148 (C=N), ~115-155 (Ar-C)127.2, 128.9, 130.2, 150.5[8]Signals for the oxime carbon (C=N-OH) and fluorine-substituted aromatic carbons are characteristic.[2]Not readily available
IR (cm⁻¹) Predicted: ~3300 (O-H), ~1600 (C=N), ~1530 & ~1350 (NO₂)3304 (O-H), 1643 (C=N-OH)[8][9]~3200 (O-H), ~1600 (C=N)[2]Not readily available

Biological Activities

Oxime derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antioxidant properties. The nature and position of substituents on the aromatic ring play a crucial role in modulating this activity.

Antimicrobial Activity

The antimicrobial potential of benzaldehyde oximes has been investigated against various bacterial and fungal strains. The data, where available, is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[10]

CompoundOrganismMIC (µg/mL)Reference
BenzaldehydeStaphylococcus aureus≥ 1024[11]
BenzaldehydeBacillus anthracis850[11]
BenzaldehydePantoea conspicua1060[11]
BenzaldehydeCitrobacter youngae1060[11]
4-Nitrobenzaldehyde OximeStaphylococcus aureusNot specified, but has shown antibacterial activity[12]
4-Nitrobenzaldehyde OximeEscherichia coliNot specified, but has shown antibacterial activity[12]
4-Fluorobenzaldehyde OximeNot specifiedInvestigated for antimicrobial properties[2]
This compoundNot availableNot available

It is important to note that some studies report the antimicrobial activity of benzaldehyde, the precursor to the oxime, which shows some activity at high concentrations.[11] Derivatives of 4-nitrobenzaldehyde are also known to possess antimicrobial properties.[13]

Antioxidant Activity

The antioxidant activity of oximes is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[14]

CompoundDPPH IC₅₀ (µM)Reference
2-(1H-benzimidazol-2-yl)phenol1974[15]
2-p-tolyl-1H-benzimidazole773[15]
2-(4-methoxyphenyl)-1H-benzimidazole800[15]
This compoundNot available
Benzaldehyde OximeNot available
4-Fluorobenzaldehyde OximeNot available
4-Nitrobenzaldehyde OximeNot available

While specific DPPH assay data for the compared benzaldehyde oximes is limited in the provided search results, related benzimidazole derivatives, which share some structural similarities, have shown antioxidant activity.[15] The presence of phenolic hydroxyl groups in some oxime derivatives contributes significantly to their antioxidant capacity.[16]

Experimental Protocols

General Synthesis of Substituted Benzaldehyde Oximes

This protocol is a generalized procedure based on common methods for the synthesis of benzaldehyde oximes.[2][17][18]

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2-1.5 eq)

  • Sodium acetate or Sodium hydroxide (1.5-3.0 eq)

  • Ethanol or Methanol

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the substituted benzaldehyde in ethanol or methanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride and a base (sodium acetate or sodium hydroxide) in water.

  • Add the aqueous solution to the solution of the benzaldehyde with stirring.

  • The reaction mixture can be stirred at room temperature or heated under reflux (e.g., at 80°C) for a period ranging from a few minutes to several hours, depending on the reactivity of the aldehyde.[7][18] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration, washed with water, and dried.

  • If no precipitate forms, the mixture is typically extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude oxime.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product Aldehyde Substituted Benzaldehyde Mixing Dissolve in Solvent (e.g., Ethanol/Water) Aldehyde->Mixing Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Mixing Base Base (e.g., NaOH, NaOAc) Base->Mixing Reaction Stirring/Heating Mixing->Reaction Extraction Extraction with Organic Solvent Reaction->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Oxime Substituted Benzaldehyde Oxime Purification->Oxime Substituent_Effects cluster_substituents Substituents cluster_properties Effects on Properties H H (Benzaldehyde Oxime) Acidity Oxime Acidity H->Acidity Baseline Reactivity Electrophilicity of Ring H->Reactivity Baseline Bioactivity Potential Biological Activity H->Bioactivity Moderate F 4-F (4-Fluorobenzaldehyde Oxime) F->Acidity Increases F->Reactivity Increases F->Bioactivity Potentially Enhanced NO2 4-NO2 (4-Nitrobenzaldehyde Oxime) NO2->Acidity Strongly Increases NO2->Reactivity Strongly Increases NO2->Bioactivity Potentially Enhanced F_NO2 3-F, 4-NO2 (this compound) F_NO2->Acidity Very Strongly Increases F_NO2->Reactivity Very Strongly Increases F_NO2->Bioactivity Potentially Enhanced

References

A Comparative Guide to the Potential Biological Activity of 3-Fluoro-4-nitrobenzaldehyde Oxime and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 3-Fluoro-4-nitrobenzaldehyde oxime, a novel compound, by examining the experimentally determined activities of its structural analogues. Due to the absence of published data on this compound, this document serves as a predictive resource, summarizing the known biological effects of related nitro- and fluoro-substituted benzaldehyde oximes to anticipate its potential therapeutic applications. The information presented is based on a comprehensive review of existing literature and is intended to guide future research and drug discovery efforts.

Introduction to this compound

This compound is a small organic molecule that incorporates several key functional groups known to impart biological activity: a benzaldehyde oxime core, a nitro group, and a fluorine atom. The oxime functional group and its derivatives are recognized for a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities[1][2]. The presence of a nitro group, as seen in analogues like 4-nitrobenzaldehyde oxime, has been associated with potent cytotoxic and antibacterial effects[3][4]. Furthermore, the introduction of a fluorine atom can significantly enhance the metabolic stability and biological efficacy of drug candidates[5][6][7][8]. Given these structural features, this compound is a promising candidate for biological screening.

Comparative Biological Activities of Analogues

The biological activity of this compound can be inferred by examining its closest analogues. The following tables summarize the reported cytotoxic and antimicrobial activities of various nitro- and fluoro-substituted benzaldehyde derivatives.

Cytotoxic and Anticancer Activity

Substituted benzaldehyde oximes have demonstrated significant potential as anticancer agents. The cytotoxic effects are often attributed to the induction of apoptosis.

Compound/AnalogueCell Line(s)ActivityReference
4-Nitrobenzaldehyde Oxime Leukemia cellsPotent cytotoxic agent, causes DNA strand breaks.[3]
4-Fluorobenzaldehyde Oxime Not specifiedInvestigated for potential anticancer properties.[9]
Griseofulvin Oxime Derivatives Not specifiedImproved anticancer activity compared to the parent molecule.[1]
Pregnenolone Benzylidene Oxime Derivatives HT-29, HCT-15 (colon), SF-295 (CNS), HOP-62, A-549 (lung), MCF-7 (breast)Promising anticancer properties.[1]
Antimicrobial Activity

The antimicrobial properties of benzaldehyde oximes and their derivatives have been widely studied against a range of bacterial and fungal pathogens.

Compound/AnalogueTested AgainstActivityReference
4-Nitrobenzaldehyde Oxime Staphylococcus aureus, Escherichia coliAntibacterial activity.[3]
4-Fluorobenzaldehyde Oxime Various bacteria and fungiExhibits antimicrobial properties.[9]
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime E. coli, P. aeruginosa, B. subtilis, S. aureus, E. faecalisMIC values of 3.13-6.25 µg/mL.[10]
Substituted Benzaldehyde Oxime Esters Various bacterial and fungal strainsExhibited activity against tested strains.[11]
Fluorinated Benzimidazole Derivatives C. albicans, S. cerevisiae, A. flavusFluorine substitution improves antifungal activity.[8]

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to evaluate the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

The following diagrams illustrate key experimental workflows and a hypothetical structure-activity relationship for benzaldehyde oximes.

experimental_workflow_cytotoxicity cluster_workflow Cytotoxicity Assay Workflow (MTT) cell_seeding 1. Cell Seeding (96-well plate) compound_treatment 2. Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment mtt_addition 3. MTT Addition (Formation of Formazan) compound_treatment->mtt_addition solubilization 4. Solubilization (DMSO) mtt_addition->solubilization absorbance_reading 5. Absorbance Reading (570 nm) solubilization->absorbance_reading

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

experimental_workflow_antimicrobial cluster_workflow Antimicrobial Susceptibility Testing Workflow (Broth Microdilution) inoculum_prep 1. Inoculum Preparation serial_dilution 2. Serial Dilution of Compound inoculum_prep->serial_dilution inoculation 3. Inoculation of Microorganism serial_dilution->inoculation incubation 4. Incubation inoculation->incubation mic_determination 5. MIC Determination incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

structure_activity_relationship cluster_sar Hypothetical Structure-Activity Relationship (SAR) parent Benzaldehyde Oxime Core nitro Nitro Group (-NO2) (e.g., 4-Nitrobenzaldehyde oxime) parent->nitro fluoro Fluoro Group (-F) (e.g., 4-Fluorobenzaldehyde oxime) parent->fluoro target This compound (Hypothesized Activity) nitro->target Potentiates Cytotoxicity & Antibacterial Effect fluoro->target Enhances Stability & Bioactivity activity Biological Activity (Cytotoxic & Antimicrobial) target->activity Predicted Outcome

Caption: Hypothetical structure-activity relationship for this compound based on its analogues.

Conclusion

While direct experimental evidence for the biological activity of this compound is not yet available, a comparative analysis of its structural analogues strongly suggests its potential as a cytotoxic and antimicrobial agent. The presence of both a nitro group and a fluorine atom on the benzaldehyde oxime scaffold is a promising combination for enhanced biological efficacy. Further investigation, following the experimental protocols outlined in this guide, is warranted to fully characterize the therapeutic potential of this novel compound. This guide serves as a foundational resource for researchers embarking on the synthesis and biological evaluation of this compound and its future analogues.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-4-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of principal analytical methodologies for the quantitative determination of 3-Fluoro-4-nitrobenzaldehyde oxime, a key intermediate in pharmaceutical synthesis. The validation of such analytical methods is critical to ensure the identity, purity, and quality of the compound, adhering to stringent regulatory standards like those set by the International Council for Harmonisation (ICH).[1][2] This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, providing hypothetical yet representative experimental data and detailed protocols to guide researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Method Validation Parameters

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the typical validation parameters for HPLC, GC, and UV-Vis Spectrophotometry for the analysis of this compound, based on established practices for similar nitroaromatic compounds.[3][4]

Validation ParameterHPLCGCUV-Vis Spectrophotometry
**Linearity (R²) **> 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 1.0%< 1.5%< 2.0%
Specificity HighHighModerate to Low
Limit of Detection (LOD) ~0.01 µg/mL~0.05 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.15 µg/mL~0.3 µg/mL
Robustness HighModerateHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are illustrative and may require optimization based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally unstable compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), pH adjusted to 3.0 with phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve in a known volume of mobile phase, and dilute to fall within the calibration range.

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like oximes to improve volatility and peak shape.[5][6]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents and Materials:

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Nitrogen (carrier gas)

  • Hydrogen (for FID)

  • Air (for FID)

  • This compound reference standard

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Injection Volume: 1 µL (split mode, 20:1)

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using dichloromethane.

  • Sample Solution: Extract the sample with a suitable solvent and dilute with dichloromethane to a concentration within the calibration range.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simple and cost-effective method for the quantitative analysis of compounds that absorb ultraviolet or visible light.[7]

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in methanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations for the calibration curve.

    • Sample Solution: Dissolve a known amount of the sample in methanol and dilute to a concentration that falls within the linear range of the assay.

  • Measurement: Measure the absorbance of the standard and sample solutions at the predetermined λmax against a methanol blank.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D HPLC System Setup A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatograms E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Sample H->I

Caption: HPLC Experimental Workflow

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standard Solutions D Inject Standards & Samples A->D B Prepare Sample Solutions B->D C GC System Setup C->D E Acquire Chromatograms D->E F Integrate Peaks E->F G Generate Calibration Curve F->G H Quantify Sample G->H

Caption: GC Experimental Workflow

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Determine λmax D Measure Absorbance A->D B Prepare Standard Solutions B->D C Prepare Sample Solutions C->D E Generate Calibration Curve D->E F Quantify Sample E->F

Caption: UV-Vis Spectrophotometry Workflow

Concluding Remarks

The choice of an analytical method for this compound should be guided by the specific requirements of the analysis. HPLC offers a balance of high specificity, accuracy, and precision, making it suitable for quality control and regulatory submissions. GC provides a viable alternative, particularly for volatile impurities, though it may require derivatization. UV-Vis spectrophotometry, while less specific, is a rapid and economical option for routine in-process controls where high specificity is not a primary concern. The validation of the selected method must be thoroughly documented to ensure the reliability and consistency of the analytical data.[8]

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Nitrobenzaldehyde Oximes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated nitrobenzaldehyde oximes, focusing on the influence of fluorine substitution on key chemical transformations. The information presented is supported by established chemical principles and adapted experimental protocols from the literature.

The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, and consequently, their chemical reactivity.[1][2] In the context of nitrobenzaldehyde oximes, the strong electron-withdrawing nature of both the nitro group and fluorine atoms is expected to have a profound impact on the reactivity of the oxime moiety and the aromatic ring. This guide will delve into these effects, with a particular focus on the Beckmann rearrangement and nucleophilic aromatic substitution reactions.

Data Presentation

Table 1: Predicted Reactivity in Key Reactions
Reaction TypeNon-Fluorinated (4-Nitrobenzaldehyde Oxime)Fluorinated (2-Fluoro-4-Nitrobenzaldehyde Oxime)Predicted Outcome
Beckmann Rearrangement Moderate reactivity under acidic conditions.Higher reactivity expected due to increased electrophilicity of the imine carbon and better leaving group ability of the protonated hydroxyl group.Fluorinated oxime is predicted to undergo rearrangement more readily (faster reaction rate or milder conditions).
Nucleophilic Aromatic Substitution (NAS) Activated towards NAS by the nitro group.Significantly higher reactivity towards NAS due to the combined electron-withdrawing effects of the nitro and fluoro groups.Fluorinated derivative is expected to undergo NAS at a faster rate and under milder conditions.
Oxime Nucleophilicity Moderate nucleophilicity at the nitrogen atom.Lower nucleophilicity due to the electron-withdrawing effect of the fluorine, reducing electron density on the nitrogen.Non-fluorinated oxime is a better nucleophile in reactions where the oxime nitrogen acts as the nucleophile.

Key Reactions and Mechanistic Insights

The Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions.[3][4] The reaction is initiated by the protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group.

The presence of electron-withdrawing groups on the aromatic ring, such as a nitro group, can influence the rate of the Beckmann rearrangement. The addition of a fluorine atom, another potent electron-withdrawing group, is anticipated to further enhance the rate of this reaction. This is attributed to the increased electrophilicity of the carbon atom of the C=N bond, which facilitates the migration of the aryl group.

Beckmann_Rearrangement Oxime Nitrobenzaldehyde Oxime Protonation Protonation (H+) Oxime->Protonation H+ Protonated_Oxime Protonated Oxime Protonation->Protonated_Oxime Transition_State Transition State (Aryl Migration) Protonated_Oxime->Transition_State -H2O Nitrilium_Ion Nitrilium Ion Transition_State->Nitrilium_Ion Water_Addition H2O Addition Nitrilium_Ion->Water_Addition H2O Intermediate Intermediate Water_Addition->Intermediate Tautomerization Tautomerization Intermediate->Tautomerization Amide N-Arylformamide Tautomerization->Amide

Caption: Beckmann Rearrangement Mechanism.

Nucleophilic Aromatic Substitution (NAS)

The nitro group on the benzaldehyde ring strongly activates the aromatic system towards nucleophilic aromatic substitution (NAS). The addition of a fluorine atom, particularly in the ortho or para position to the nitro group, is expected to significantly enhance this activation. The combined electron-withdrawing power of both substituents stabilizes the Meisenheimer complex, the key intermediate in the SNAr mechanism, thereby accelerating the reaction.

Nucleophilic_Aromatic_Substitution Substrate Fluoronitrobenzaldehyde Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer_Complex + Nu- Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer_Complex Leaving_Group_Departure Leaving Group Departure (F-) Meisenheimer_Complex->Leaving_Group_Departure Slow Product Substituted Nitrobenzaldehyde Leaving_Group_Departure->Product Fast Experimental_Workflow cluster_synthesis Oxime Synthesis cluster_reactivity Reactivity Comparison Aldehyde Nitrobenzaldehyde (Fluorinated or Non-fluorinated) Oxime_Formation Oxime Formation Aldehyde->Oxime_Formation Hydroxylamine Hydroxylamine HCl, Base Hydroxylamine->Oxime_Formation Purification Purification Oxime_Formation->Purification Characterization Characterization (NMR, IR, MP) Purification->Characterization Oximes Fluorinated & Non-fluorinated Oximes Characterization->Oximes Reaction_Conditions Reaction Conditions (e.g., Beckmann Rearrangement) Oximes->Reaction_Conditions Monitoring Reaction Monitoring (TLC, HPLC) Reaction_Conditions->Monitoring Data_Analysis Data Analysis (Rate, Yield) Monitoring->Data_Analysis Comparison Reactivity Comparison Data_Analysis->Comparison

References

Establishing a Reference Standard for 3-Fluoro-4-nitrobenzaldehyde Oxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the availability of well-characterized reference standards is paramount for ensuring the accuracy, reproducibility, and quality of analytical data. This guide details the process of establishing a reference standard for 3-Fluoro-4-nitrobenzaldehyde oxime, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the current lack of a commercially available certified reference standard for this specific oxime, this document outlines the synthesis, purification, and comprehensive characterization required to establish an in-house primary reference material. Furthermore, it provides a framework for comparing this newly established standard against other synthesized batches and related, commercially available analytical standards.

Synthesis and Purification

The initial step in establishing a reference standard is the synthesis of this compound. A common and effective method is the reaction of 3-Fluoro-4-nitrobenzaldehyde with hydroxylamine hydrochloride.[1][2][3] The purity of the starting material, 3-Fluoro-4-nitrobenzaldehyde, is critical and should be confirmed prior to synthesis. Commercial suppliers typically provide a purity of >97% (GC).

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis involves dissolving 3-Fluoro-4-nitrobenzaldehyde in a suitable solvent, such as methanol or a methanol/water mixture.[2][3] An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium bicarbonate) is then added to the reaction mixture.[2] The reaction is typically stirred at room temperature or slightly elevated temperatures for a few hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1] Upon completion, the product is isolated, often by precipitation upon acidification or extraction, and then purified, commonly through recrystallization, to achieve a high degree of purity.[4]

Logical Workflow for Synthesis and Purification

A Procure high-purity 3-Fluoro-4-nitrobenzaldehyde (>97%) B Dissolve in appropriate solvent (e.g., Methanol) A->B D Mix reactants and stir (monitor via TLC) B->D C Prepare aqueous solution of Hydroxylamine Hydrochloride and Base C->D E Isolate crude product (Precipitation/Extraction) D->E F Purify by recrystallization E->F G Dry purified This compound F->G

Caption: Synthesis and purification workflow for this compound.

Characterization and Purity Assessment

Once synthesized and purified, the compound must be rigorously characterized to confirm its identity and determine its purity. This comprehensive analysis is the foundation for establishing it as a reference standard. A combination of spectroscopic and chromatographic techniques should be employed.

Table 1: Analytical Techniques for Characterization and Purity Assessment

Analytical TechniquePurposeExpected Outcome/Specification
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.¹H and ¹³C NMR spectra consistent with the proposed structure of this compound. Absence of significant impurity signals.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for O-H (oxime), C=N, N-O, and aromatic C-H and C=C bonds.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.Molecular ion peak corresponding to the exact mass of C₇H₅FN₂O₃.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak with a purity of ≥99.5%.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment for volatile impurities.Confirmation of purity and identification of any volatile impurities.
Melting Point Analysis Assessment of purity.A sharp and defined melting range.
Elemental Analysis Confirmation of elemental composition.Experimental percentages of C, H, N, and F within ±0.4% of the theoretical values.

Comparison with Alternatives

In the absence of a certified reference standard, a comparative analysis can be performed against other in-house synthesized batches or commercially available, non-certified batches of this compound. Additionally, a comparison with structurally related, commercially available oxime standards can provide valuable context.

Table 2: Comparative Data for Benzaldehyde Oxime Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity (Typical)Key Analytical Data Source
This compound (Established Standard) C₇H₅FN₂O₃184.13≥99.5% (HPLC)In-house analysis
Benzaldehyde Oxime C₇H₇NO121.14≥96.5% (GC)[5]Commercial Standard[5]
4-Fluorobenzaldehyde Oxime C₇H₆FNO139.13≥95% (HPLC)[2]Literature[2][6]
4-Nitrobenzaldehyde Oxime C₇H₆N₂O₃166.13High Purity[3][7]Literature[3][7]

Experimental Workflow for Establishing and Comparing the Reference Standard

cluster_0 Establishment of In-House Standard cluster_1 Comparative Analysis A Synthesis & Purification of This compound B Comprehensive Characterization (NMR, IR, MS, etc.) A->B C Purity Determination (HPLC ≥99.5%) B->C D Documentation and Certification of In-House Standard C->D G Compare Purity, Spectral Data, and Physical Properties D->G E Procure/Synthesize Alternative Batches or Related Oximes F Analyze Alternatives using Established Methods E->F F->G

Caption: Workflow for establishing and comparing the this compound reference standard.

Conclusion

Establishing a well-characterized in-house reference standard for this compound is a critical step for ensuring the reliability of research and development activities where this compound is utilized. The process involves a robust synthesis and purification protocol followed by comprehensive analytical characterization to confirm identity and establish purity. By following the detailed methodologies and comparative frameworks presented in this guide, researchers can confidently establish and utilize a primary reference standard for this compound, thereby enhancing the quality and integrity of their scientific work.

References

Comparative Analysis of 3-Fluoro-4-nitrobenzaldehyde Oxime and Related Derivatives in Antimicrobial and Antioxidant Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzaldehyde Oximes

Benzaldehyde oximes are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities are largely attributed to the presence of the oxime functional group (-CH=N-OH) and can be modulated by various substituents on the benzene ring. Recent studies have highlighted their potential as antimicrobial and antioxidant agents. The introduction of electron-withdrawing groups, such as nitro and fluoro substituents, is a common strategy in drug design to enhance biological activity and modulate pharmacokinetic properties.

Comparative Analysis of Biological Activity

This section provides a comparative summary of the reported antimicrobial and antioxidant activities of various substituted benzaldehyde oximes. This data is intended to serve as a reference for predicting the potential activity of 3-Fluoro-4-nitrobenzaldehyde oxime.

Antimicrobial Activity

Several studies have demonstrated that substituted benzaldehyde oximes exhibit activity against a range of bacterial and fungal pathogens. The mechanism of action is often linked to the inhibition of essential microbial enzymes.

Table 1: Comparative Antimicrobial Activity of Substituted Benzaldehyde Oximes

CompoundTarget Microorganism(s)Reported Activity (e.g., MIC, Zone of Inhibition)Reference(s)
This compound Not ReportedData not available. Predicted to have significant activity due to the presence of electron-withdrawing fluoro and nitro groups.-
4-Nitrobenzaldehyde oximeStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaModerate to good activity. The nitro group is often associated with enhanced antimicrobial effects.[1][2]
3-Nitrobenzaldehyde oximeVarious bacteriaGenerally exhibits good antibacterial activity.[1]
2,4-Dichlorobenzaldehyde oximeBacillus subtilis, Pseudomonas aeruginosa, Escherichia coliShowed antibacterial activity, with the dichloro-substituted compound having maximum activity at low concentrations against several isolates.[1]
4-Chlorobenzaldehyde oximeVarious bacteriaModerate antibacterial activity has been reported.[1]
O-benzyl oxime derivativesEscherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalisSome derivatives showed significant antibacterial activity, with MIC values in the range of 3.13-6.25 μg/mL.[3][3]

MIC: Minimum Inhibitory Concentration

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-established, and benzaldehyde derivatives, particularly those with hydroxyl or nitro groups, have been investigated for their ability to scavenge free radicals.

Table 2: Comparative Antioxidant Activity of Substituted Benzaldehyde Derivatives

CompoundAssayReported Activity (e.g., IC50)Reference(s)
This compound Not ReportedData not available. The nitro group suggests potential antioxidant activity through radical scavenging mechanisms.-
Nitrobenzaldehyde derivativesDPPH radical scavengingNitro group attached to the benzene ring has been shown to contribute to antioxidant activity.[4][5]
O-benzyl oxime derivativesVarious antioxidant assaysCertain polyhydroxy-substituted derivatives have demonstrated significant antioxidant efficacy.[6]
5-Nitro-2-furaldehyde oximesIn vitro assaysStructure-activity relationships have been investigated for their antioxidant potential.[7]

IC50: Half maximal inhibitory concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of benzaldehyde oximes, based on methodologies reported in the literature.

General Synthesis of Benzaldehyde Oximes

Substituted benzaldehyde oximes can be synthesized via the condensation reaction of the corresponding benzaldehyde with hydroxylamine hydrochloride.

Materials:

  • Substituted benzaldehyde (e.g., 3-Fluoro-4-nitrobenzaldehyde)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Sodium acetate (CH₃COONa)

  • Ethanol

  • Water

Procedure:

  • Dissolve the substituted benzaldehyde in ethanol.

  • Prepare an aqueous solution of hydroxylamine hydrochloride and a base (e.g., NaOH or sodium acetate).

  • Add the hydroxylamine hydrochloride solution to the benzaldehyde solution.

  • The reaction mixture is typically stirred at room temperature or refluxed for a specified period.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration or extraction and purified by recrystallization.[8][9]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is commonly used to evaluate the antimicrobial activity of compounds.

Materials:

  • Bacterial or fungal cultures

  • Nutrient agar or other suitable growth medium

  • Sterile petri dishes

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

Procedure:

  • Prepare and sterilize the growth medium and pour it into petri dishes.

  • Inoculate the agar surface with the target microorganism.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

DPPH Radical Scavenging Assay

This assay is a common and rapid method for evaluating the antioxidant capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compound at various concentrations

  • Standard antioxidant (e.g., Ascorbic acid, BHT)

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

  • Mix a specific volume of each dilution with a DPPH solution.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.[4][5]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Start with 3-Fluoro-4-nitrobenzaldehyde reaction React with Hydroxylamine HCl start->reaction purification Purification reaction->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization antimicrobial Antimicrobial Assays characterization->antimicrobial antioxidant Antioxidant Assays characterization->antioxidant mic_determination MIC/Zone of Inhibition antimicrobial->mic_determination ic50_determination IC50 Calculation antioxidant->ic50_determination sar_analysis SAR Analysis mic_determination->sar_analysis ic50_determination->sar_analysis conclusion conclusion sar_analysis->conclusion Conclusion

Caption: Workflow for synthesis, screening, and analysis of benzaldehyde oximes.

Potential Mechanism of Action

mechanism_of_action cluster_antimicrobial Antimicrobial Action cluster_antioxidant Antioxidant Action compound 3-Fluoro-4-nitrobenzaldehyde Oxime bacterial_cell Bacterial Cell compound->bacterial_cell scavenging Radical Scavenging compound->scavenging enzyme_inhibition Inhibition of Essential Enzymes (e.g., FabH) bacterial_cell->enzyme_inhibition Enters cell cell_death Bacterial Cell Death enzyme_inhibition->cell_death ros Reactive Oxygen Species (ROS) ros->scavenging neutralized Neutralized Species scavenging->neutralized

Caption: Potential mechanisms of antimicrobial and antioxidant activity.

Conclusion

Based on the structure-activity relationships observed in related compounds, this compound is a promising candidate for further investigation as both an antimicrobial and antioxidant agent. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring is anticipated to enhance its biological activity. The comparative data and experimental protocols provided in this guide are intended to facilitate future research and development in this area. Direct experimental validation is necessary to confirm the predicted activities and to fully elucidate the therapeutic potential of this compound.

References

Navigating In Silico Frontiers: A Guide to Comparative Docking Studies of 3-Fluoro-4-nitrobenzaldehyde Oxime Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of 3-Fluoro-4-nitrobenzaldehyde oxime derivatives. While specific comparative research on this class of compounds is not yet prevalent in published literature, this document outlines a robust methodology based on established protocols for similar oxime derivatives, enabling a predictive analysis of their potential biological activity.

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding these interactions at a molecular level is a critical step in drug discovery and design. This guide will walk you through the essential experimental protocols, data presentation, and visualization necessary for a thorough comparative docking study.

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a general yet detailed workflow for performing a comparative docking study. This methodology is synthesized from common practices in computational chemistry and molecular modeling.[1][2][3]

Preparation of the Receptor (Protein)

The initial and one of the most crucial steps in a docking study is the preparation of the target protein structure.

  • Selection and Retrieval: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). The choice of PDB entry is critical; look for high-resolution crystal structures, preferably with a co-crystallized ligand, which can help validate the docking protocol.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, such as water molecules, ions, and co-factors that are not relevant to the binding interaction.[4]

  • Addressing Structural Issues: Check for and repair any missing residues or atoms within the protein structure using software like Chimera or Maestro.[5][6]

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states for amino acid residues at a physiological pH. Finally, assign partial charges to each atom using a force field like AMBER or Gasteiger.[2][3] The prepared protein is often saved in a PDBQT file format for use with AutoDock Vina.[4]

Preparation of the Ligands (this compound Derivatives)

Proper preparation of the small molecules (ligands) is equally important for accurate docking results.

  • 3D Structure Generation: The this compound derivatives to be studied need to be modeled in 3D. This can be done using chemical drawing software like ChemDraw or Marvin Sketch, followed by a conversion to a 3D format.

  • Energy Minimization: The 3D structures of the ligands should be energy-minimized to obtain a low-energy conformation. This is typically done using a molecular mechanics force field.

  • Charge and Torsion Angle Assignment: Assign Gasteiger charges and define the rotatable bonds in the ligand. This allows for flexibility during the docking process. The prepared ligands are also saved in the PDBQT format.[2]

Molecular Docking Simulation

With the prepared receptor and ligands, the docking simulation can be performed. AutoDock Vina is a widely used and effective tool for this purpose.

  • Grid Box Generation: Define a 3D grid box that encompasses the binding site of the protein. If the binding site is known, the grid box should be centered on it. If not, a "blind docking" approach can be used where the grid box covers the entire protein surface.[2][4]

  • Running the Docking Simulation: Execute the docking calculation using software like AutoDock Vina. The program will systematically sample different conformations of the ligand within the defined grid box and score them based on a predefined scoring function.[7]

  • Output Analysis: The docking software will generate a set of possible binding poses for each ligand, ranked by their predicted binding affinity (usually in kcal/mol).[8]

Data Presentation: Summarizing Docking Results

For a comparative study, it is essential to present the quantitative data in a clear and organized manner. The following table is a template for summarizing the key results from a docking study of this compound derivatives against a hypothetical protein target.

Derivative ID2D StructureBinding Affinity (kcal/mol)Interacting ResiduesHydrogen BondsHydrophobic Interactions
Control Image of Control-8.5TYR23, LYS45, ASP101LYS45 (2.8 Å)TYR23, ALA98
Derivative 1 Image of Deriv. 1-9.2TYR23, LYS45, GLU102LYS45 (2.9 Å), GLU102 (3.1 Å)TYR23, VAL99
Derivative 2 Image of Deriv. 2-7.8TYR23, ALA98-TYR23, ALA98, LEU105
Derivative 3 Image of Deriv. 3-9.5LYS45, GLU102, SER103LYS45 (2.7 Å), SER103 (3.0 Å)VAL99, ILE104

Mandatory Visualization

Visualizing the workflow and results is crucial for understanding and communicating the findings of a comparative docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase receptor_prep Receptor Preparation (PDB File, Cleaning, Protonation) grid_gen Grid Box Generation receptor_prep->grid_gen ligand_prep Ligand Preparation (3D Structure, Energy Minimization) docking_run Run Docking (e.g., AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run pose_analysis Binding Pose Analysis docking_run->pose_analysis interaction_analysis Interaction Analysis (H-Bonds, Hydrophobic) pose_analysis->interaction_analysis data_summary Data Summarization (Tables and Visuals) interaction_analysis->data_summary

Caption: A general workflow for a comparative molecular docking study.

Biological Significance of Oxime Derivatives

While specific data on this compound derivatives is limited, the broader class of oxime derivatives has been the subject of numerous studies, demonstrating a wide range of biological activities. These include potential as β-adrenoceptor blockers, antitumor agents, and antioxidants.[9][10][11] Molecular docking studies on these other oxime derivatives have been instrumental in elucidating their mechanisms of action and guiding the synthesis of more potent and selective compounds.[9][10]

By applying the robust methodologies outlined in this guide, researchers can effectively conduct in silico comparative studies on this compound derivatives. Such studies will be invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Fluoro-4-nitrobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 3-Fluoro-4-nitrobenzaldehyde oxime as a hazardous chemical waste. Due to its chemical structure, it should be classified as a halogenated, nitrogenous organic compound. Proper disposal requires segregation from other waste streams and handling by a licensed hazardous waste disposal service.

This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safety and compliance with regulations.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the known hazards of the parent compound, 3-Fluoro-4-nitrobenzaldehyde, and related nitro-aromatic and oxime compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local requirements.

Immediate Safety and Handling Precautions

Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2] Avoid direct contact with skin and eyes.[1][2]

Step-by-Step Disposal Protocol

  • Waste Identification and Classification:

    • This compound is a halogenated organic compound due to the presence of fluorine.

    • It is also a nitro compound. These are often reactive and require careful handling.

    • Therefore, it must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

  • Waste Segregation and Collection:

    • Use a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • This waste should be collected separately from non-halogenated organic waste to facilitate proper disposal and minimize costs.

    • Do not mix this waste with other incompatible waste streams such as acids, bases, or oxidizers.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be cool, dry, and well-ventilated.

    • Keep the container tightly closed when not in use.[1][2]

  • Arranging for Disposal:

    • Once the waste container is full or if the waste has been stored for a prolonged period, contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Follow all institutional and local regulations for the final disposal process, which will likely involve incineration at a permitted hazardous waste facility.[3]

Chemical and Physical Properties

The following table summarizes the known properties of the parent compound, 3-Fluoro-4-nitrobenzaldehyde, which should be considered when assessing the risks of the oxime derivative.

PropertyValue
Molecular Formula C₇H₄FNO₃ (parent aldehyde)
Molecular Weight 169.11 g/mol (parent aldehyde)[4][5]
Appearance White to off-white powder or crystal (parent aldehyde)[5]
Melting Point 57-58 °C (parent aldehyde)[5]
GHS Hazard Statements H302, H312, H315, H319, H332, H335 (parent aldehyde)[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Have 3-Fluoro-4- nitrobenzaldehyde oxime waste B Is it a chemical waste? A->B C Yes B->C Yes D No B->D No F Is it a halogenated organic compound? C->F E Consult EHS for non-chemical waste disposal D->E G Yes F->G Yes H No F->H No J Does it contain a nitro group? G->J I Segregate as non-halogenated organic waste H->I K Yes J->K Yes L No J->L No N Collect in a designated, labeled hazardous waste container for halogenated & nitro compounds K->N M Segregate as other organic waste L->M O Store in a cool, dry, well-ventilated satellite accumulation area N->O P Contact EHS or licensed contractor for disposal via incineration O->P Q End of Procedure P->Q

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Fluoro-4-nitrobenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Fluoro-4-nitrobenzaldehyde oxime

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are critical for ensuring laboratory safety.

Hazard Summary

Based on analogous compounds, this compound is anticipated to be hazardous. The primary hazards include:

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact which can lead to irritation and absorption of the chemical.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of accidental skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.Prevents inhalation of dust or vapors which may cause respiratory irritation.[3]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Keep the container tightly closed when not in use.

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated laboratory or under a certified chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling.

3. Spill Management:

  • In the event of a spill, evacuate the area.

  • Wear the appropriate PPE as detailed above.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.

  • For larger spills, contain the spill and absorb it with an inert material before collection for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

4. Disposal Plan:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • The compound and its container should be disposed of as hazardous waste.

  • Do not allow the chemical to enter drains or waterways.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3][4]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response to accidental exposure.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware & Surfaces handle_exp->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Safe handling workflow for this compound.

EmergencyResponse cluster_actions Immediate Actions cluster_followup Follow-up exposure Accidental Exposure Occurs action_remove Remove from Exposure Source exposure->action_remove action_first_aid Administer First Aid action_remove->action_first_aid action_notify Notify Supervisor/Safety Officer action_first_aid->action_notify followup_medical Seek Professional Medical Attention action_notify->followup_medical followup_document Document the Incident followup_medical->followup_document

Caption: Emergency response plan for accidental exposure.

References

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